Jak2-IN-10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H36FN9O2 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C33H36FN9O2/c1-5-42-17-22(29(34)39-42)27-25(19-8-9-23-20(14-19)15-36-41(23)4)26-28-24(16-35-30(26)37-27)40(3)32(45)43(28)21-10-12-33(2,13-11-21)38-31(44)18-6-7-18/h8-9,14-18,21H,5-7,10-13H2,1-4H3,(H,35,37)(H,38,44)/i4D3 |
InChIキー |
BMUUDSNEAAWYGK-GKOSEXJESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Jak2-IN-10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak2-IN-10 is a potent and selective inhibitor of the Janus kinase 2 (JAK2), particularly the constitutively active V617F mutant, which is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided as representative examples of the methodologies used to characterize this class of inhibitors.
Introduction to JAK2 and the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This family comprises four members: JAK1, JAK2, JAK3, and Tyk2. These kinases are essential for the signal transduction of a wide array of cytokines, hormones, and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.
The JAK-STAT signaling cascade is initiated upon the binding of a ligand to its corresponding cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.
The JAK2 kinase is particularly crucial for hematopoiesis, as it mediates the signaling of key hematopoietic growth factors such as erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF).
The Role of the JAK2 V617F Mutation in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid cell lineages. A somatic gain-of-function mutation in the JAK2 gene, specifically a valine to phenylalanine substitution at position 617 (V617F) in the pseudokinase (JH2) domain, is a major pathogenetic driver in the majority of patients with MPNs. This mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive activation of the JAK2 kinase domain (JH1), independent of cytokine stimulation. The resulting uncontrolled activation of the JAK-STAT pathway drives the hyperproliferation of hematopoietic progenitor cells, leading to the clinical manifestations of MPNs.
Mechanism of Action of this compound
This compound is a potent inhibitor that targets the kinase activity of JAK2, with a particularly high affinity for the V617F mutant. As a Type I inhibitor, this compound is an ATP-competitive inhibitor that binds to the ATP-binding site within the kinase domain of JAK2. By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the enzyme. This inhibition of JAK2 autophosphorylation and the subsequent phosphorylation of its downstream substrates effectively abrogates the constitutive signaling cascade driven by the JAK2 V617F mutation.
The primary downstream consequence of this compound action is the inhibition of STAT phosphorylation, particularly STAT3 and STAT5, which are key mediators of the pro-proliferative and pro-survival signals in MPN cells. By blocking the activation of these transcription factors, this compound leads to the downregulation of target genes involved in cell cycle progression and apoptosis, ultimately resulting in the inhibition of proliferation and induction of apoptosis in JAK2 V617F-positive cells.
Biochemical Potency
This compound has demonstrated high potency in biochemical assays, specifically against the JAK2 V617F mutant.
| Compound | Target | IC50 (nM) |
| This compound (compound 5) | JAK2 V617F | ≤ 10[1] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of JAK2 inhibitors like this compound.
In Vitro JAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of JAK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant JAK2 V617F.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 V617F enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Km value for ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on JAK2 signaling.
Objective: To determine the effect of this compound on the proliferation of a JAK2 V617F-dependent cell line (e.g., HEL 92.1.7).
Materials:
-
HEL 92.1.7 cells (or other suitable JAK2 V617F-positive cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of STAT Phosphorylation
This assay is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling proteins.
Objective: To assess the ability of this compound to inhibit the phosphorylation of STAT3/5 in a JAK2 V617F-dependent cell line.
Materials:
-
HEL 92.1.7 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HEL 92.1.7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the bands for phosphorylated STATs is normalized to the total STAT and β-actin bands to determine the extent of inhibition.
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a JAK2 inhibitor.
Conclusion
This compound is a potent inhibitor of the JAK2 V617F mutant, acting through the competitive inhibition of ATP binding to the kinase domain. This mechanism effectively blocks the downstream signaling cascade, leading to the inhibition of STAT phosphorylation and subsequent suppression of cell proliferation and survival in JAK2 V617F-driven cancer cells. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for myeloproliferative neoplasms.
References
The Discovery and Synthesis of Jak2-IN-10: A Potent and Selective JAK2 V617F Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Jak2-IN-10, a potent and selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant. The aberrant activity of JAK2, particularly the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making it a critical target for therapeutic intervention. This document details the scientific journey of this compound, from its conceptualization as a tricyclic urea (B33335) compound to its synthesis and characterization as a highly effective inhibitor.
Discovery of this compound
This compound, also referred to as compound 5 in foundational patent literature, emerged from a focused drug discovery program aimed at identifying selective inhibitors of the JAK2 V617F mutant. The core strategy involved the design and synthesis of a library of tricyclic urea compounds, a chemical scaffold recognized for its potential to interact with the ATP-binding site of kinases. The discovery process, as outlined in patent application WO2024086273A1, centered on creating molecules with high affinity and specificity for the mutated form of JAK2, thereby minimizing off-target effects and potential toxicities.
The chemical structure of this compound is N-((1R,4R)-4-((5-(5-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-4-methylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide. The presence of a deuterated methyl group ([2H]3-methyl) is a notable feature, likely introduced to modulate its metabolic profile.
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity against the JAK2 V617F kinase. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Compound Name | Target | IC50 (nM) | Reference |
| This compound (compound 5) | JAK2 V617F | ≤10 | [1] |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for targeting JAK2 stems from its central role in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, which are essential for hematopoiesis and immune response. In MPNs, the V617F mutation leads to constitutive activation of JAK2, resulting in uncontrolled cell proliferation.
Below are diagrams illustrating the canonical JAK-STAT signaling pathway and a typical workflow for the discovery and evaluation of a JAK2 inhibitor like this compound.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
References
The Cellular Target of Jak2-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target of Jak2-IN-10, a potent kinase inhibitor. It delves into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound, offering valuable insights for researchers in oncology, hematology, and drug discovery.
Introduction: Unveiling this compound and its Primary Cellular Target
This compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2), specifically targeting the V617F mutant.[1] This mutation is a key driver in a group of chronic blood cancers known as myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] The V617F mutation, a substitution of valine for phenylalanine at codon 617, occurs in the pseudokinase domain of JAK2, leading to constitutive activation of the kinase.[3][4] This uncontrolled signaling drives the overproduction of blood cells, a hallmark of MPNs.[3] this compound belongs to a class of tricyclic urea (B33335) compounds designed to modulate the activity of this specific JAK2 variant.[1][5]
Quantitative Data Summary: Potency and Selectivity
The inhibitory activity of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. This compound has demonstrated potent inhibition of the JAK2 V617F mutant.
| Target | IC50 (nM) | Reference |
| JAK2 V617F | ≤10 | [1] |
| JAK1 | Not Reported | |
| JAK3 | Not Reported | |
| TYK2 | Not Reported |
Note: A comprehensive selectivity profile of this compound against other kinases is not yet publicly available. The development of selective JAK2 inhibitors is a key challenge due to the high degree of similarity in the ATP-binding sites across the JAK family members.
The JAK2 Signaling Pathway
The Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine and growth factor signaling.[6] This signaling cascade, known as the JAK-STAT pathway, is essential for regulating cellular processes such as proliferation, differentiation, and survival.[6]
The canonical JAK-STAT pathway is initiated by the binding of a ligand (e.g., a cytokine or growth factor) to its specific receptor on the cell surface. This binding event brings two JAK proteins into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[6]
In the context of MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, resulting in continuous downstream signaling through the STAT pathway, even in the absence of external stimuli. This drives the uncontrolled cell growth characteristic of these diseases.[3]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of a JAK2 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of this compound against JAK2 V617F and other kinases.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
Add the recombinant JAK2 V617F enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on JAK2 V617F signaling.
Objective: To determine the effect of this compound on the viability of JAK2 V617F-positive cells.
Materials:
-
JAK2 V617F-positive cell line (e.g., HEL 92.1.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the HEL 92.1.7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
This technique is used to measure the levels of specific proteins and their phosphorylation status, providing a direct readout of the inhibitor's effect on the signaling pathway.
Objective: To assess the effect of this compound on the phosphorylation of JAK2 and its downstream target STAT5.
Materials:
-
HEL 92.1.7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat HEL 92.1.7 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total JAK2, phospho-STAT5, total STAT5, and a loading control like β-actin.
Caption: A typical experimental workflow for characterizing a JAK2 inhibitor.
Conclusion
This compound is a potent inhibitor of the constitutively active JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. By selectively targeting this oncoprotein, this compound effectively blocks the downstream JAK-STAT signaling pathway, leading to the inhibition of cell proliferation in cancer cells dependent on this pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted therapies for the treatment of JAK2-driven diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this promising compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Jak2-IN-10 in the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that relays signals from a multitude of cytokines, hormones, and growth factors to the nucleus, culminating in the regulation of gene expression. This pathway plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the JAK-STAT pathway, particularly through mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs) and other hematological malignancies. The constitutively active JAK2 V617F mutant, for instance, is a key driver in polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This has spurred the development of targeted inhibitors against JAK2 as a promising therapeutic strategy.
This technical guide provides an in-depth overview of Jak2-IN-10, a potent inhibitor of the JAK2 V617F mutant, and its role within the JAK-STAT signaling pathway. We will delve into its mechanism of action, present available quantitative data, and provide detailed, representative experimental protocols for the evaluation of such inhibitors.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.
Caption: Canonical JAK-STAT signaling and this compound inhibition.
This compound: A Potent JAK2 V617F Inhibitor
This compound is a potent small molecule inhibitor specifically targeting the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms.[1][2][3]
Quantitative Data
The inhibitory potency of this compound against its primary target has been determined through in vitro assays.
| Compound | Target | IC50 | Source |
| This compound | JAK2 V617F | ≤10 nM | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed kinase selectivity profiling data for this compound against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of kinases are not currently available in the public domain. Such data is crucial for assessing the inhibitor's specificity and potential off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of JAK2 inhibitors like this compound. It is important to note that the specific protocols used for the initial characterization of this compound are not publicly available; therefore, these represent standard and widely accepted methods in the field.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against purified JAK2 V617F kinase.
Materials:
-
Recombinant purified GST-tagged JAK2 V617F enzyme
-
Peptide substrate (e.g., Ulight™-JAK-1tide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the JAK2 V617F enzyme and the Ulight™-peptide substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a solution of ATP in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Eu-labeled anti-phosphotyrosine antibody solution (detection mix).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Phospho-STAT5 (pSTAT5) Assay
This assay measures the ability of an inhibitor to block JAK2-mediated STAT5 phosphorylation in a cellular context.
Objective: To assess the cellular potency of this compound in inhibiting JAK2 V617F signaling.
Materials:
-
Human erythroleukemia (HEL) cell line (harboring the JAK2 V617F mutation)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (serial dilutions)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed HEL cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT5 phosphorylation.
Cell Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of JAK2-dependent cancer cells.
Objective: To determine the anti-proliferative activity of this compound on JAK2 V617F-mutant cells.
Materials:
-
HEL cells or Ba/F3 cells engineered to express JAK2 V617F
-
Appropriate cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Allow the cells to attach or stabilize for 24 hours.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for JAK2 inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of the JAK2 V617F mutant, a clinically relevant target in myeloproliferative neoplasms. Its ability to inhibit this constitutively active kinase with high potency underscores its potential as a valuable research tool and a lead compound for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel JAK2 inhibitors, from initial biochemical characterization to the assessment of cellular activity and anti-proliferative effects. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound, which will be critical in determining its future therapeutic potential.
References
Jak2-IN-10 chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Jak2-IN-10, a potent inhibitor of the JAK2 kinase. It is intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for studying this compound's activity are also provided, along with visual representations of key pathways and workflows.
Chemical Properties and Structure
This compound is a potent inhibitor of the JAK2 V617F mutant, a common mutation implicated in myeloproliferative neoplasms (MPNs).[1][2][3][4] While detailed structural identifiers such as an IUPAC name are not widely published, its fundamental properties have been characterized. The compound is also referred to as "compound 5" in some literature.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | [2] |
| Molecular Weight | 612.71 g/mol | [2] |
| Target | JAK2 V617F | [1][2][3] |
| IC₅₀ | ≤10 nM | [1][2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 6 months | [2] |
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling.[5][6][7] The JAK/STAT pathway transmits signals from extracellular cytokines to the nucleus, regulating gene transcription involved in cell proliferation, differentiation, and immunity.[7][8][9][10][11]
The canonical signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization.[5][6] This brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][11] Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes.[5][6][10][11]
Mutations in the JAK2 gene, particularly the V617F mutation where valine is replaced by phenylalanine at position 617, result in constitutive activation of the JAK2 kinase, independent of cytokine binding.[12][13][14][15] This leads to uncontrolled cell production and is a key driver in many myeloproliferative neoplasms.[12][14] this compound functions as a potent inhibitor of this constitutively active JAK2 V617F mutant, thereby blocking the downstream signaling cascade and mitigating the pathological cell proliferation.[1][2][3]
Key Experimental Protocols
The following sections detail standard laboratory procedures to characterize the efficacy and mechanism of this compound.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2 protein. A common method is a luminescence-based assay that quantifies ATP consumption.[16]
Methodology:
-
Reagent Preparation :
-
Prepare a 2x kinase solution (e.g., recombinant human JAK2) in kinase reaction buffer.
-
Prepare a 2x solution of the appropriate substrate peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP in the same buffer.[16]
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Setup :
-
In a 96-well or 384-well white plate, add the this compound solution.[16] Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the 2x kinase solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the 2x substrate/ATP solution to all wells.
-
-
Incubation :
-
Cover the plate and incubate at 30°C for a specified time (e.g., 1 hour).[17]
-
-
Detection :
-
Equilibrate the plate to room temperature.
-
Add a luminescence-based kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.[16] This reagent measures the amount of ATP remaining in the well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis :
-
Read the luminescence on a microplate reader.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
A Western blot is used to assess the effect of this compound on the downstream signaling cascade by measuring the phosphorylation level of STAT proteins in whole cells.
Methodology:
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., a human erythroleukemia cell line like HEL, which harbors the JAK2 V617F mutation) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include an untreated (vehicle) control.
-
-
Cell Lysis :
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a standard method, such as a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing :
-
To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT5 and/or a loading control like β-actin or GAPDH.
-
This assay determines the effect of this compound on cell survival and proliferation, which is a key functional outcome of inhibiting the JAK/STAT pathway in cancer cells. The MTT assay is a common colorimetric method.[19]
Methodology:
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
-
Compound Treatment :
-
Treat the cells with a range of concentrations of this compound. Include vehicle-treated wells as a negative control and wells with media only for background subtraction.
-
-
Incubation :
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[20]
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[19]
-
Incubate for 1-4 hours at 37°C.[19] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization :
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[19]
-
-
Measurement :
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability percentage against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK2 V617F mutation and associated chromosomal alterations in primary and secondary myelofibrosis and post-HCT outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. m.youtube.com [m.youtube.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. JAK2, the JAK2 V617F mutant and cytokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. testing.com [testing.com]
- 15. Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis - Bristol Myers Squibb [bms.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. JAK2 Monoclonal Antibody (691R5) (AHO1352) [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unveiling the Potency of Jak2-IN-10: An Early Stage Biological Activity Profile
A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth analysis of the early biological activity of Jak2-IN-10, a novel and potent inhibitor of the Janus kinase 2 (JAK2) V617F mutant. The discovery of the JAK2 V617F gain-of-function mutation is a pivotal moment in understanding the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of selective JAK2 inhibitors like this compound represents a promising therapeutic strategy for these hematological malignancies.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the initial characterization of this compound, including its remarkable inhibitory activity. Detailed experimental methodologies for key assays are provided to facilitate the replication and further investigation of this compound's biological effects.
Quantitative Biological Activity of this compound
Early research has identified this compound, also designated as compound 5 in initial screenings, as a highly potent inhibitor of the JAK2 V617F mutant. The primary quantitative measure of its activity is its half-maximal inhibitory concentration (IC50), which underscores its potential as a therapeutic candidate.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| This compound | JAK2 V617F | Kinase Inhibition Assay | ≤10 | [1][2][3][4] |
Core Experimental Protocols
To ensure the reproducibility and further exploration of this compound's biological activity, this section outlines the detailed methodologies for the key in vitro and in vivo experiments typically employed in the characterization of novel JAK2 inhibitors.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This biochemical assay is designed to measure the affinity of a test compound for a kinase by quantifying its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.
Materials:
-
Kinase: Recombinant human JAK2 V617F enzyme.
-
Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.
-
Antibody: Europium (Eu)-labeled anti-tag antibody specific for the recombinant kinase.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
-
Test Compound: this compound, serially diluted in DMSO.
-
Control Inhibitor: A known JAK2 inhibitor (e.g., Ruxolitinib) for assay validation.
-
Microplates: 384-well, low-volume, black, round-bottom plates.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of this compound is prepared in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Reagent Preparation:
-
Prepare a 2X solution of the JAK2 V617F enzyme and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in the assay buffer.
-
-
Assay Assembly:
-
Dispense 5 µL of the serially diluted this compound or control compounds into the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 10 µL of the 2X tracer solution to each well to initiate the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is measured using a plate reader. The europium donor is excited at approximately 340 nm, and emissions are read at both 615 nm (europium emission) and 665 nm (tracer emission).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated for each well. The data is then normalized to controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a potent inhibitor). The IC50 value is determined by fitting the dose-response curve with a sigmoidal model.
Cellular Assay: Inhibition of STAT5 Phosphorylation
This assay assesses the ability of this compound to inhibit the downstream signaling of the JAK2 pathway in a cellular context by measuring the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).
Materials:
-
Cell Line: A human erythroleukemia cell line endogenously expressing the JAK2 V617F mutation (e.g., HEL 92.1.7) or a cytokine-dependent cell line engineered to express JAK2 V617F (e.g., Ba/F3-JAK2V617F).
-
Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and necessary cytokines (for cytokine-dependent lines).
-
Stimulant (for wild-type JAK2): A relevant cytokine such as Erythropoietin (EPO) or Thrombopoietin (TPO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5. HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and starved of serum or cytokines for a defined period (e.g., 4-16 hours) to reduce basal signaling. Subsequently, cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation (if applicable): For cell lines expressing wild-type JAK2, stimulation with an appropriate cytokine is performed for a short duration (e.g., 15-30 minutes) to induce JAK2-STAT5 signaling.
-
Cell Lysis: Cells are washed with cold PBS and then lysed on ice with lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with the primary antibody against p-STAT5 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an ECL substrate and an imaging system.
-
-
Data Analysis: The membrane is stripped and re-probed with an antibody against total STAT5 to ensure equal protein loading. The band intensities for p-STAT5 are normalized to the total STAT5 levels.
In Vivo Efficacy in a Murine Model of Myeloproliferative Neoplasm
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and tolerability of a JAK2 inhibitor. A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing JAK2 V617F into lethally irradiated recipient mice.
Materials:
-
Animal Model: Immunocompromised or syngeneic mice (e.g., BALB/c or C57BL/6).
-
Donor Cells: Bone marrow cells from donor mice.
-
Retrovirus: A retroviral vector encoding the human JAK2 V617F gene.
-
Test Compound: this compound formulated for oral or intraperitoneal administration.
-
Vehicle Control: The formulation vehicle without the active compound.
Procedure:
-
Model Establishment:
-
Bone marrow is harvested from donor mice and transduced with the JAK2 V617F retrovirus.
-
Recipient mice are lethally irradiated to ablate their native hematopoietic system.
-
The transduced bone marrow cells are transplanted into the recipient mice via tail vein injection.
-
-
Disease Monitoring: The development of an MPN-like phenotype is monitored by regular blood counts (hematocrit, white blood cell count, platelet count) and measurement of spleen size.
-
Treatment: Once the disease is established (e.g., elevated hematocrit and splenomegaly), mice are randomized into treatment and vehicle control groups. This compound is administered daily at one or more dose levels for a defined period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Hematological Parameters: Blood counts are monitored throughout the study.
-
Spleen Size and Weight: At the end of the study, spleens are harvested and their size and weight are measured.
-
Histopathology: Spleen and bone marrow tissues are collected for histological analysis to assess the reduction in myelofibrosis and infiltration of hematopoietic cells.
-
Pharmacodynamic Markers: The phosphorylation of STAT5 in spleen or peripheral blood cells can be measured to confirm target engagement in vivo.
-
-
Data Analysis: Statistical analysis is performed to compare the hematological parameters, spleen weights, and survival rates between the treatment and control groups.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Logical flow of this compound's mechanism of action in MPNs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new mouse model highlights the need for better JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Jak2-IN-10: A Novel Tricyclic Urea Inhibitor Targeting the JAK2 V617F Mutation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jak2-IN-10, a novel and potent inhibitor of the Janus kinase 2 (JAK2) V617F mutant. The discovery of this small molecule, identified as a tricyclic urea (B33335) compound, presents a promising new avenue for the therapeutic intervention in myeloproliferative neoplasms (MPNs) driven by this specific mutation. While detailed experimental protocols and extensive quantitative data are primarily contained within patent literature, this guide synthesizes the currently available information to elucidate the core novelty of this compound.
Introduction to JAK2 and the V617F Mutation
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. These signaling cascades are essential for hematopoiesis, immune regulation, and cellular proliferation. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling route initiated by the activation of JAKs.
A significant breakthrough in understanding the pathogenesis of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), was the discovery of a somatic gain-of-function mutation in the JAK2 gene. This mutation, a substitution of valine with phenylalanine at position 617 (V617F) in the pseudokinase domain, leads to constitutive activation of JAK2, resulting in uncontrolled cell growth and the overproduction of blood cells. Consequently, the JAK2 V617F mutant has emerged as a key therapeutic target for the development of targeted inhibitors.
The Novelty of this compound: A Potent Tricyclic Urea Compound
This compound (also referred to as compound 5 in patent literature) has been identified as a highly potent inhibitor of the JAK2 V617F mutant. The primary novelty of this compound lies in its unique tricyclic urea scaffold, distinguishing it from many existing JAK2 inhibitors.
Chemical Structure and Properties
While the detailed synthesis is proprietary, the fundamental chemical information for this compound is provided below.
| Property | Value |
| Chemical Name | Not publicly available |
| Synonyms | This compound, Compound 5 |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ |
| Molecular Weight | 612.71 g/mol |
| CAS Number | 3035735-18-0 |
| Chemical Structure (SMILES) | O=C(N1C)N([C@@H]2CC--INVALID-LINK--(C)CC2)C4=C1C=NC5=C4C(C6=CC(C=NN7C([2H])([2H])[2H])=C7C=C6)=C(C8=CN(CC)N=C8F)N5 |
Data sourced from commercially available data sheets referencing patent application WO2024086273A1.
The deuterated nature of the molecule may be a strategic design element to improve its pharmacokinetic properties by altering its metabolic profile.
Potency and Selectivity
This compound demonstrates high potency against the JAK2 V617F mutant, a critical feature for a targeted therapeutic.
| Target | IC₅₀ | Source |
| JAK2 V617F | ≤10 nM | Patent Application WO2024086273A1 (as cited by commercial suppliers) |
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not yet publicly available. This information will be crucial to fully understand its therapeutic window and potential off-target effects.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound is designed to inhibit the constitutive kinase activity of the JAK2 V617F mutant. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5. This blockade of the JAK-STAT signaling pathway is expected to inhibit the proliferation of hematopoietic cells harboring the V617F mutation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines standard methodologies for key assays relevant to the evaluation of JAK2 inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the JAK2 kinase.
Caption: A typical workflow for an in vitro JAK2 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human JAK2 V617F enzyme, a suitable peptide substrate, ATP, and kinase assay buffer are prepared.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Incubation: The JAK2 V617F enzyme is pre-incubated with the various concentrations of this compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT5 (pSTAT5) Assay (General Protocol)
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of JAK2 in a cellular context.
Methodology:
-
Cell Culture: A human cell line endogenously expressing the JAK2 V617F mutation (e.g., HEL 92.1.7) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular proteins.
-
pSTAT5 Detection: The level of phosphorylated STAT5 (at Tyr694) is measured using a sensitive detection method, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes antibodies specific to pSTAT5 in a plate-based format.
-
Western Blotting: Separates proteins by size, followed by detection with a pSTAT5-specific antibody.
-
Flow Cytometry: Allows for the quantification of pSTAT5 levels in individual cells.
-
-
Data Analysis: The inhibition of STAT5 phosphorylation is quantified relative to untreated control cells, and an IC₅₀ value is determined.
Logical Relationship to Other JAK Inhibitors
This compound joins a landscape of JAK inhibitors that can be broadly categorized by their selectivity profiles.
Jak2-IN-10: A Technical Guide to a Potent and Selective JAK2 V617F Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Jak2-IN-10, a novel and potent selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant. The dysregulation of the JAK/STAT signaling pathway, frequently driven by the activating V617F mutation in JAK2, is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs). This compound, identified as a tricyclic urea (B33335) compound, has emerged as a promising therapeutic candidate due to its high potency against this clinically relevant mutant. This document details the available biochemical data, outlines representative experimental protocols for the characterization of such inhibitors, and provides visualizations of the pertinent signaling pathways and experimental workflows. While specific quantitative data for this compound is currently limited, this guide aims to provide a thorough understanding of its mechanism of action and the methodologies employed in its evaluation, placing it within the broader context of JAK2 inhibitor development.
Introduction to JAK2 and the JAK/STAT Signaling Pathway
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), that play a pivotal role in cytokine and growth factor signaling. This signaling cascade, known as the JAK/STAT pathway, is essential for numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.
The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancers. A key example is the somatic gain-of-function mutation V617F in the pseudokinase domain of JAK2. This mutation leads to constitutive activation of JAK2, independent of cytokine stimulation, driving the development of myeloproliferative neoplasms such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of selective JAK2 inhibitors, particularly those targeting the V617F mutant, is a major focus of therapeutic research.
This compound: A Selective JAK2 V617F Inhibitor
This compound is a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] It belongs to a class of tricyclic urea compounds designed to selectively target this aberrant kinase activity.[2][3][4] The selective inhibition of the mutated form of JAK2 over its wild-type counterpart and other members of the JAK family is a critical attribute for minimizing off-target effects and associated toxicities.
Mechanism of Action
As a selective inhibitor of the JAK2 V617F mutant, this compound is presumed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its downstream substrates. By blocking the constitutive activity of the V617F mutant, this compound aims to abrogate the uncontrolled signaling that drives the proliferation of malignant hematopoietic cells in MPNs.
Data Presentation
Quantitative data for this compound is currently limited in the public domain. The tables below summarize the available information and provide context by including data for other well-characterized JAK2 inhibitors.
Table 1: Biochemical Potency of this compound and Comparator JAK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| This compound | JAK2 V617F | ≤10 | Data not available | Data not available | Data not available | [1] |
| Ruxolitinib | JAK1 | 3.3 | - | ~130-fold | Data not available | |
| JAK2 | 2.8 | ~0.85-fold | ~153-fold | Data not available | ||
| Fedratinib | JAK2 | 3 | 35-fold | 334-fold | Data not available | |
| Pacritinib | JAK2 | 23 | Data not available | Data not available | Data not available | |
| Momelotinib | JAK1 | 11 | - | ~14-fold | Data not available | |
| JAK2 | 18 | ~1.6-fold | ~9-fold | Data not available |
Table 2: Cellular Activity of this compound and Comparator JAK Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 183 | |
| SET-2 (JAK2 V617F) | Proliferation | 380 | ||
| Fedratinib | HEL (JAK2 V617F) | Proliferation | 1500 |
Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of JAK2 inhibitors. It is important to note that these are generalized methods and the specific conditions for the characterization of this compound may have varied.
Biochemical Kinase Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human JAK2 (wild-type or V617F mutant) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Representative Protocol)
Objective: To assess the effect of a compound on the proliferation of a JAK2-dependent cell line.
Materials:
-
Human erythroleukemia (HEL) cell line (harboring the JAK2 V617F mutation)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the HEL cells into the wells of a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell proliferation reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Mandatory Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A general experimental workflow for the profiling of a kinase inhibitor.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. Its high potency underscores its potential as a therapeutic agent. While comprehensive data on its selectivity and cellular activity are not yet widely available, the established methodologies for kinase inhibitor characterization provide a clear framework for its continued evaluation. Further studies are anticipated to fully elucidate the therapeutic window and clinical potential of this promising compound. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing efforts to target dysregulated JAK2 signaling in cancer.
References
- 1. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 2. US20220064165A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 3. US11661422B2 - Tricyclic urea compounds as JAK2 V617F inhibitors - Google Patents [patents.google.com]
- 4. US139121A - Improvement in fastening pocket-openings - Google Patents [patents.google.com]
Initial Characterization of Jak2-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of Jak2-IN-10, a novel inhibitor of Janus Kinase 2 (JAK2). This document outlines the core methodologies for evaluating the biochemical potency, cellular activity, and mechanism of action of this compound. Detailed experimental protocols, data presentation standards, and visual representations of key pathways and workflows are provided to guide researchers in the preclinical assessment of this compound and other similar small molecule inhibitors targeting the JAK-STAT signaling pathway.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] These kinases play a pivotal role in the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][3] The discovery of gain-of-function mutations in JAK2, particularly the V617F mutation, has implicated this kinase as a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][4][5] Consequently, the development of selective JAK2 inhibitors has become a primary therapeutic strategy for these hematological malignancies.[2]
This compound is a novel small molecule inhibitor designed to target the kinase activity of JAK2. This guide details the essential in vitro assays and methodologies required for its initial characterization, providing a framework for assessing its potential as a therapeutic agent.
Data Presentation
To facilitate clear interpretation and comparison of experimental results, all quantitative data for this compound should be summarized in the following tabular format.
Table 1: Biochemical Activity of this compound
| Target Kinase | Assay Format | ATP Concentration (µM) | IC50 (nM) |
| JAK2 (Wild-Type) | HTRF | 10 | Data |
| JAK2 (V617F) | Kinase-Glo | 1 | Data |
| JAK1 | HTRF | 10 | Data |
| JAK3 | HTRF | 10 | Data |
| TYK2 | HTRF | 10 | Data |
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | Assay Type | Treatment Duration (h) | IC50 (µM) |
| HEL | JAK2 V617F | Cell Viability (MTT) | 72 | Data |
| SET-2 | JAK2 V617F | Cell Viability (MTT) | 72 | Data |
| Ba/F3-EpoR | Wild-Type JAK2 | Cell Viability (MTT) | 48 | Data |
| K562 | JAK2 Wild-Type | Cell Viability (MTT) | 72 | Data |
Table 3: Pathway Engagement of this compound in HEL Cells
| Analyte | Treatment Duration (h) | IC50 (nM) |
| p-STAT5 (Tyr694) | 2 | Data |
| p-STAT3 (Tyr705) | 2 | Data |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the initial characterization of this compound.
Biochemical Kinase Inhibition Assays
3.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for JAK Family Kinases
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant JAK kinases.
-
Materials:
-
Recombinant GST-tagged catalytic domains of JAK1, JAK2, JAK3, and TYK2.
-
Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2).
-
Assay Buffer: Kinase buffer (e.g., Invitrogen #PV3189), 2 mM DTT, 0.05% BSA.
-
ATP solution.
-
Stop Buffer: Streptavidin-Dylight 650, Eu-tagged pY20 antibody, EDTA, HEPES, and Triton X-100.
-
384-well black plates.
-
Acoustic dispenser (e.g., Labcyte Echo 555).
-
Plate reader capable of HTRF detection (e.g., Perkin Elmer Envision).
-
-
Procedure:
-
Dispense 250 nL of serially diluted this compound in DMSO into the wells of a 384-well plate.
-
Add 18 µL of a solution containing the respective JAK enzyme and peptide substrate in assay buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of 10x ATP solution.
-
Incubate for 120 minutes at room temperature.
-
Quench the reaction by adding 20 µL of 2x stop buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader (λex=337 nm, λem=665 nm and 615 nm).
-
Calculate the HTRF signal and determine the IC50 values.[6]
-
3.1.2. Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Materials:
-
Recombinant JAK2 enzyme.
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase-Glo® MAX reagent (Promega).
-
ATP solution.
-
Kinase assay buffer.
-
White 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a reaction mixture containing JAK2 enzyme, substrate, and assay buffer.
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® MAX reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate kinase inhibition and determine the IC50 values.[7]
-
Cellular Assays
3.2.1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human erythroleukemia (HEL) cell line (JAK2 V617F homozygous).
-
Appropriate cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Pathway Engagement
This technique is used to detect the phosphorylation status of key proteins in the JAK-STAT signaling pathway.
-
Materials:
-
HEL cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and blotting apparatus.
-
-
Procedure:
-
Seed HEL cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a short duration (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments for the initial characterization of a novel JAK2 inhibitor.
Conclusion
This technical guide provides a standardized framework for the initial characterization of this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate a robust and reproducible dataset to evaluate the biochemical and cellular profile of this novel JAK2 inhibitor. The successful completion of these studies will provide the foundational evidence required to advance this compound into further preclinical and potentially clinical development for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Examining the Frequency of the JAK2 (V617F) Mutation in Patients with Myeloproliferative Diseases in North Eastern Iran and the Effect of Treatment Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Probing the Effects of Jak2-IN-10: A Western Blot Protocol for p-STAT3 Analysis
For Immediate Release
This application note provides a comprehensive protocol for the detection and quantification of phosphorylated STAT3 (p-STAT3) at tyrosine 705 (Tyr705) in cell lysates following treatment with the selective JAK2 inhibitor, Jak2-IN-10. This protocol is intended for researchers, scientists, and drug development professionals investigating the JAK/STAT signaling pathway and the efficacy of targeted inhibitors.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, often through constitutive activation of kinases like JAK2, is a hallmark of various cancers and inflammatory diseases.[2][3] Upon cytokine or growth factor stimulation, JAK2 phosphorylates STAT3 at Tyr705, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[4][5] this compound is a potent inhibitor that targets the kinase activity of JAK2, thereby preventing the downstream phosphorylation of STAT3.[6] Western blotting is a fundamental and widely used technique to assess the phosphorylation status of specific proteins and is therefore an ideal method to evaluate the pharmacodynamic effects of inhibitors like this compound.[7]
Data Presentation
The following tables summarize illustrative quantitative data on the dose-dependent inhibition of STAT3 phosphorylation by this compound in a cancer cell line model.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound in HEL Cells
| This compound Concentration (nM) | Duration of Treatment (hours) | Percent Inhibition of p-STAT3 (Tyr705) |
| 0 (Vehicle Control) | 4 | 0% |
| 10 | 4 | 25% |
| 50 | 4 | 65% |
| 100 | 4 | 85% |
| 500 | 4 | 98% |
Note: Data are representative and should be determined empirically for each cell line and experimental condition. Quantification is typically performed by densitometric analysis of Western blot bands, normalizing the p-STAT3 signal to total STAT3 or a housekeeping protein.[8]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the JAK/STAT3 signaling pathway, the inhibitory action of this compound, and the experimental workflow for the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line with a known active JAK/STAT pathway (e.g., HEL, TF-1, or other hematopoietic cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional) : After cell adherence, you may replace the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce basal levels of STAT3 phosphorylation.[9]
-
This compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment. Treat the cells for a predetermined duration (e.g., 1-4 hours).
-
Stimulation (Recommended) : To induce a robust p-STAT3 signal, stimulate the cells with an appropriate cytokine, such as Interleukin-6 (IL-6) or Oncostatin M, for the last 15-30 minutes of the inhibitor treatment period.[5][9] The optimal concentration and duration of stimulation should be determined empirically for the specific cell line.
Cell Lysis and Protein Quantification
-
Cell Lysis : After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[10][11][12] Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Lysate Clarification : Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification : Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation : Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder to monitor protein separation. Run the gel at 120V for approximately 1.5-2 hours or until the dye front reaches the bottom of the gel.[10]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13][14] PVDF membranes are recommended for their durability, which is beneficial if membrane stripping and reprobing are required.[13][15] Perform the transfer at 100V for 1 hour in a cold room or on ice.
-
Blocking : After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).[16] Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[12][16] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[12]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9][10]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[9]
Stripping and Reprobing (Optional)
To normalize the p-STAT3 signal, it is recommended to probe for total STAT3 or a housekeeping protein (e.g., GAPDH or β-actin) on the same membrane.[14][15]
-
Stripping : After imaging for p-STAT3, wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at 50°C with agitation.[17][18]
-
Washing and Blocking : Wash the membrane thoroughly with TBST (3 x 10 minutes) and then block again with 5% BSA in TBST for 1 hour.
-
Reprobing : Incubate the membrane with the primary antibody for total STAT3 or a housekeeping protein, followed by the secondary antibody and detection steps as described above.
This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on STAT3 phosphorylation. Adherence to these steps, particularly the inclusion of appropriate controls and the use of phosphatase inhibitors, will ensure the generation of reliable and reproducible data.
References
- 1. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 2. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inventbiotech.com [inventbiotech.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for the Use of a JAK2 Inhibitor in a Mouse Model of Leukemia
A Note on the Specific Compound Jak2-IN-10: As of the latest available data, specific in vivo studies for the compound "this compound" in mouse models of leukemia have not been published in peer-reviewed literature. This compound is a potent inhibitor of the JAK2 V617F mutation with an IC50 of ≤10 nM, as identified in a recent patent application (WO2024086273A1). Due to the absence of public in vivo data for this specific compound, this document provides a representative set of application notes and protocols based on the well-characterized and clinically relevant JAK2 inhibitor, Fedratinib (formerly known as TG101348 or SAR302503). Fedratinib has been extensively studied in preclinical mouse models of myeloproliferative neoplasms (MPNs), which are driven by the same JAK2 mutations often implicated in leukemia. These protocols are intended to provide a robust framework for researchers to design and execute similar studies with novel JAK2 inhibitors like this compound.
Application Notes
Introduction to JAK2 Signaling in Leukemia
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various cytokines and growth factors essential for hematopoiesis. Dysregulation of the JAK2 signaling pathway is a key driver in several hematological malignancies, including certain types of leukemia and myeloproliferative neoplasms (MPNs). The most common activating mutation, JAK2 V617F, leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation, survival, and differentiation, independent of normal cytokine signaling. This aberrant signaling is a prime target for therapeutic intervention.
The JAK/STAT Signaling Pathway
The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The canonical pathway is initiated by ligand binding to a transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which governs cellular processes like proliferation, differentiation, and apoptosis. In leukemias with JAK2 mutations, this pathway is constitutively active.
Diagram 1: The JAK/STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
Experimental Protocols
Protocol 1: Induction of JAK2 V617F-Driven Leukemia/Myeloproliferative Neoplasm in Mice
This protocol describes a common method for establishing a mouse model of JAK2 V617F-driven disease using bone marrow transplantation.
Materials:
-
Donor mice (e.g., C57BL/6-Ly5.1)
-
Recipient mice (e.g., C57BL/6-Ly5.2, 8-12 weeks old)
-
Retroviral vector encoding human JAK2 V617F (e.g., MSCV-JAK2V617F-IRES-GFP)
-
5-Fluorouracil (5-FU)
-
Recombinant murine cytokines (IL-3, IL-6, SCF)
-
Sterile PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS)
-
Syringes and needles
-
Irradiator (e.g., Cesium-137 source)
Procedure:
-
Donor Mouse Preparation: Inject donor mice with 5-FU (150 mg/kg, intraperitoneally) to stimulate hematopoietic stem and progenitor cell proliferation.
-
Bone Marrow Harvest: Five days after 5-FU injection, euthanize donor mice and harvest bone marrow from femurs and tibias by flushing with sterile PBS.
-
Hematopoietic Progenitor Cell Culture: Culture the bone marrow cells for 48 hours in RPMI-1640 supplemented with 10% FBS and cytokines (e.g., IL-3 10 ng/mL, IL-6 10 ng/mL, SCF 50 ng/mL).
-
Retroviral Transduction: Transduce the cultured hematopoietic progenitor cells with the JAK2 V617F-encoding retrovirus.
-
Recipient Mouse Preparation: On the day of transplantation, lethally irradiate recipient mice with a total dose of 9.5 Gy, administered in two split doses separated by at least 3 hours to minimize toxicity.
-
Bone Marrow Transplantation: Inject approximately 1 x 10^6 transduced bone marrow cells into each recipient mouse via tail vein injection.
-
Disease Monitoring: Monitor the mice for signs of disease development, including weight loss, ruffled fur, and lethargy. Perform regular complete blood counts (CBCs) to assess for leukocytosis, erythrocytosis, and thrombocytosis. The presence of GFP-positive cells in the peripheral blood can also be monitored by flow cytometry. Disease is typically established within 4-6 weeks.[1]
Protocol 2: In Vivo Efficacy Study of a JAK2 Inhibitor
This protocol outlines a typical efficacy study in the established mouse model.
Materials:
-
Leukemia/MPN-bearing mice (from Protocol 1)
-
JAK2 inhibitor (e.g., Fedratinib)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Calipers for spleen measurement (or imaging system)
-
Equipment for blood collection and analysis
Procedure:
-
Group Allocation: Once the disease is established (e.g., elevated white blood cell counts, palpable spleens), randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare the JAK2 inhibitor formulation. For Fedratinib, it can be suspended in 0.5% methylcellulose in sterile water for oral administration.[2]
-
Dosing:
-
Treatment Group: Administer the JAK2 inhibitor daily by oral gavage. For Fedratinib, doses ranging from 60 mg/kg to 190 mg/kg have been used in mouse models of MPN.[2]
-
Control Group: Administer an equivalent volume of the vehicle solution daily by oral gavage.
-
-
Monitoring and Endpoints:
-
Survival: Monitor mice daily and record survival.
-
Body Weight: Measure body weight 2-3 times per week.
-
Hematology: Perform CBCs weekly or bi-weekly to monitor white blood cell, red blood cell, and platelet counts.
-
Spleen Size: At the end of the study, euthanize the mice and weigh the spleens. Spleen size can also be monitored non-invasively using imaging techniques if available.
-
Allele Burden: Analyze the percentage of JAK2 V617F-positive cells in peripheral blood, bone marrow, and spleen by flow cytometry (for GFP-tagged models) or quantitative PCR at the end of the study.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., Kaplan-Meier for survival, t-test or ANOVA for group comparisons of blood counts and spleen weight).
Diagram 2: Experimental workflow for a mouse model of leukemia and JAK2 inhibitor efficacy testing.
Data Presentation
The following tables summarize representative quantitative data for the JAK2 inhibitor Fedratinib in mouse models of JAK2 V617F-driven myeloproliferative neoplasms.
Table 1: In Vitro and In Vivo Potency of Fedratinib
| Parameter | Value | Reference |
| Enzymatic IC50 (JAK2) | 3 nM | [3] |
| Cellular IC50 (HEL cells) | ~300 nM | [4] |
| Cellular IC50 (Ba/F3-JAK2V617F) | ~300 nM | [4] |
| In Vivo MTD (PV model) | 240 mg/kg | [2] |
| In Vivo MTD (PPMF model) | 190 mg/kg | [2] |
| In Vivo MTD (PTMF model) | 150 mg/kg | [2] |
MTD: Maximum Tolerated Dose; PV: Polycythemia Vera; PPMF: Post-PV Myelofibrosis; PTMF: Post-ET Myelofibrosis
Table 2: Efficacy of Fedratinib in a JAK2V617F Mouse Model of Polycythemia Vera
| Parameter | Vehicle Control | Fedratinib (190 mg/kg/day) | % Change | p-value | Reference |
| White Blood Cells (10³/µL) | ~25 | ~10 | ~60% reduction | <0.05 | [2] |
| Hematocrit (%) | ~70 | ~55 | ~21% reduction | <0.05 | [2] |
| Platelets (10³/µL) | ~800 | ~1000 | ~25% increase (normalization) | <0.05 | [2] |
| Spleen Weight (g) | ~0.8 | ~0.2 | ~75% reduction | <0.05 | [2] |
Values are approximate based on graphical data from the cited source and represent endpoint measurements after several weeks of treatment.
Table 3: Pharmacokinetic Parameters of Fedratinib in Mice
| Parameter | Value | Condition | Reference |
| Time to Cmax | 2-4 hours | Single oral dose | [3] |
| Effective Half-life | 41 hours | Single oral dose | [3] |
| Plasma Concentration > IC50 | 18 hours | 120 mg/kg single dose | [2] |
| Plasma Concentration > IC50 | >24 hours | 240 mg/kg single dose | [2] |
These protocols and data provide a comprehensive guide for researchers and drug development professionals interested in evaluating JAK2 inhibitors in preclinical models of leukemia. It is crucial to adapt these protocols based on the specific characteristics of the inhibitor being tested and the particular mouse model being used.
References
- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of a Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical mediators of signal transduction for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), primarily driven by the JAK2V617F gain-of-function mutation. Consequently, selective inhibition of JAK2 has emerged as a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a selective JAK2 inhibitor, using Jak2-IN-10 as a representative compound. While specific preclinical data for this compound is not extensively published, the following protocols are based on established methodologies for similar selective JAK2 inhibitors.
Mechanism of Action: The JAK2-STAT Signaling Pathway
The JAK2-STAT signaling cascade is initiated by the binding of cytokines, such as erythropoietin (EPO) and thrombopoietin (TPO), to their respective receptors on the cell surface. This binding event brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins. Subsequently, JAK2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][2][3]
Selective JAK2 inhibitors act by competing with ATP for the binding site in the catalytic domain of JAK2, thereby preventing its phosphorylation and activation. This blockade of JAK2 activity effectively abrogates the downstream signaling cascade, leading to the suppression of uncontrolled cell growth in JAK2-dependent malignancies.
Data Presentation: Comparative Analysis of Selective JAK2 Inhibitors
The following tables summarize key quantitative data for several well-characterized selective JAK2 inhibitors to provide a comparative context for in vivo experimental design.
Table 1: In Vitro Potency of Selective JAK2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay Potency (nM) | Reference(s) |
| Ruxolitinib (INCB018424) | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | ~110-130 | [4][5] |
| Fedratinib (TG101348) | JAK2/FLT3 | JAK2: 3 | ~300 | [3] |
| Pacritinib (SB1518) | JAK2/FLT3 | JAK2: 23 | - | [5][6] |
| NS-018 | JAK2 | JAK2: 0.78 | - | [7][8] |
Table 2: In Vivo Dosage of Selective JAK2 Inhibitors in Murine Models
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Frequency | Reference(s) |
| Ruxolitinib (INCB018424) | Myeloproliferative Neoplasm | Oral Gavage | 30-90 mg/kg | Twice Daily | [9][10] |
| Fedratinib (TG101348) | Myeloproliferative Neoplasm | Oral Gavage | 120-240 mg/kg | Once Daily | [3] |
| Oclacitinib | Influenza Virus Infection | Oral | 10-40 mg/kg | Twice Daily | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo efficacy study of a selective JAK2 inhibitor in a murine model of myeloproliferative neoplasm.
Protocol 1: Preparation of Dosing Formulation
Objective: To prepare a stable and homogenous formulation of the JAK2 inhibitor for oral administration.
Materials:
-
Selective JAK2 Inhibitor (e.g., this compound)
-
Vehicle components:
-
Methylcellulose (B11928114) (0.5%)
-
N,N-dimethylacetamide (5%)
-
Sterile water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, dissolve 0.5 g of methylcellulose in 100 mL of sterile water by gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add 5 mL of N,N-dimethylacetamide to the methylcellulose solution and mix thoroughly.
-
-
Prepare the Dosing Suspension:
-
Calculate the required amount of the JAK2 inhibitor based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of the inhibitor powder.
-
Levigate the powder with a small amount of the prepared vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
For a more homogenous suspension, use a magnetic stirrer for at least 30 minutes.
-
-
Storage:
-
Prepare the formulation fresh daily. Store at 4°C and protect from light until use.
-
Protocol 2: In Vivo Efficacy Study in a Murine Model of Myeloproliferative Neoplasm
Objective: To evaluate the therapeutic efficacy of a selective JAK2 inhibitor in a mouse model of JAK2V617F-driven myeloproliferative neoplasm.
Materials:
-
JAK2V617F transgenic or bone marrow transplant recipient mice
-
Prepared dosing formulation of the selective JAK2 inhibitor
-
Vehicle control
-
Oral gavage needles (20-22 gauge)
-
Animal scale
-
Calipers
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
-
Dosing:
-
Record the body weight of each mouse daily before dosing.
-
Administer the selective JAK2 inhibitor or vehicle control via oral gavage. The volume of administration should be adjusted based on the daily body weight (typically 5-10 mL/kg).
-
Continue dosing for the predetermined study duration (e.g., 21-28 days).
-
-
Efficacy Monitoring:
-
Body Weight: Monitor and record the body weight of each animal daily.
-
Spleen Size: Measure the spleen size weekly using calipers.
-
Hematological Parameters: Collect peripheral blood samples weekly via retro-orbital or tail vein bleeding. Perform complete blood counts (CBC) to analyze red blood cell count, hematocrit, hemoglobin, white blood cell count, and platelet count.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect spleen, liver, and bone marrow tissues.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess organ morphology and cellular infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from bone marrow and spleen to analyze the populations of different hematopoietic lineages.
-
Pharmacodynamic Analysis: Collect blood or tissue samples at specified time points after the final dose to measure the levels of phosphorylated STAT3 or STAT5 as a biomarker of JAK2 inhibition.
-
Conclusion
The provided application notes and protocols offer a robust framework for conducting in vivo studies with selective JAK2 inhibitors. While specific parameters for this compound are not detailed in the public domain, the methodologies outlined here, based on extensive research with other compounds in its class, will enable researchers to design and execute rigorous preclinical evaluations. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data, crucial for the development of novel therapies targeting the JAK2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 5. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Jak2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak2-IN-10 is a potent and selective inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant, which is a common driver mutation in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[1] The JAK-STAT signaling pathway plays a critical role in hematopoiesis and immune response, and its aberrant activation is implicated in various cancers and inflammatory diseases. This compound offers a valuable tool for studying the biological consequences of JAK2 inhibition and for the development of targeted therapies. These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation.
Mechanism of Action
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine receptor signaling. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate downstream Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.
The JAK2 V617F mutation, located in the pseudokinase domain, leads to constitutive activation of JAK2, resulting in cytokine-independent signaling and uncontrolled cell growth. This compound is a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] By blocking the kinase activity of JAK2, this compound prevents the phosphorylation of downstream STAT proteins, thereby inhibiting the pro-proliferative signaling cascade.
Diagram of the JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other representative JAK2 inhibitors against various cell lines. This data is essential for selecting appropriate cell models and designing effective experiments.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | JAK2 V617F | - | Kinase Assay | ≤10 | [1] |
| Ruxolitinib | JAK1/JAK2 | Ba/F3-JAK2V617F | Proliferation | 127 | [2] |
| Fedratinib | JAK2 | HEL | Proliferation | ~300 | |
| CYT387 | JAK1/JAK2 | Ba/F3-JAK2V617F | Proliferation | 500 |
Experimental Protocols
This section provides detailed protocols for two common cell viability assays to determine the efficacy of this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
Caption: General experimental workflow for cell viability assays with this compound.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
Target cells (e.g., HEL, SET-2, or Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the old medium (for adherent cells) and add 100 µL of the diluted this compound solutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Target cells (e.g., HEL, SET-2, or Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay to seed cells in an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay to prepare and add this compound dilutions and controls to the wells.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in cell viability assays. The provided protocols and background information will enable researchers to accurately assess the inhibitory effects of this compound on cancer cell lines and contribute to the understanding of JAK2 signaling in disease. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and basic research applications.
References
Application Notes and Protocols for Flow Cytometry Analysis with Jak2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak2-IN-10, a potent inhibitor of the JAK2 V617F mutant, in flow cytometry-based assays. Detailed protocols for analyzing intracellular signaling and apoptosis are provided to facilitate research into JAK/STAT pathway-driven diseases, such as myeloproliferative neoplasms (MPNs), and to aid in the development of targeted therapies.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction for numerous cytokines and growth factors essential for hematopoiesis and immune responses. The somatic V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving cytokine-independent cell proliferation and survival. This mutation is a hallmark of a majority of MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2]
This compound is a potent and selective inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[3] Its ability to block the constitutively active JAK2 signaling cascade makes it a valuable tool for investigating the downstream cellular consequences of JAK2 inhibition and for evaluating its therapeutic potential. Flow cytometry is a powerful technique for single-cell analysis, enabling the precise measurement of intracellular protein phosphorylation and the assessment of apoptosis, key events modulated by JAK2 inhibitors.
Mechanism of Action: The JAK/STAT Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing JAK2 proteins into close proximity. This facilitates their trans-autophosphorylation and activation. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4] Once docked, STATs are phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate genes involved in cell proliferation, differentiation, and survival.[4] In cells harboring the JAK2 V617F mutation, this pathway is constitutively active, promoting uncontrolled cell growth. This compound inhibits this process by blocking the kinase activity of JAK2.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and provides representative data for other JAK inhibitors on downstream signaling and cellular processes, as would be expected for a potent JAK2 inhibitor.
Table 1: Inhibitory Activity of this compound and Representative Effects of JAK Inhibitors
| Compound | Target | IC50 (nM) | Representative Effect on pSTAT3/5 (Flow Cytometry) | Representative Effect on Apoptosis (Flow Cytometry) |
| This compound | JAK2 V617F | ≤10 [3] | Expected to significantly reduce cytokine-induced or constitutive pSTAT3/5 levels. | Expected to induce apoptosis in JAK2 V617F-dependent cells. |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | Decreased phosphorylation of STAT3 in JAK2V617F positive cells.[5] | Induced apoptosis in JAK2V617F-positive cells.[6] |
| TG101348 | JAK2 | 3 | Inhibited proliferation and induced apoptosis of JAK2V617F-positive HEL cells.[7] | Induced apoptosis in JAK2V617F-positive Ba/F3 cells.[7] |
| Jak2-IN-7 | JAK2 | - | - | Induced apoptosis in HEL 92.1.7 and SET-2 cells.[4] |
Note: Representative data from other JAK inhibitors is provided to illustrate the expected biological effects of this compound. Researchers should generate their own data for this compound in their specific experimental system.
Experimental Protocols
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[8] However, standard laboratory safety practices should always be followed. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10][11] Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Analysis of STAT3 Phosphorylation by Flow Cytometry
This protocol details the measurement of phosphorylated STAT3 (pSTAT3) in response to cytokine stimulation and its inhibition by this compound. The human erythroleukemia cell line HEL, which is homozygous for the JAK2 V617F mutation and exhibits constitutive STAT phosphorylation, is a suitable model.
Materials:
-
HEL cell line (or other relevant cell line)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Recombinant human cytokine (e.g., IL-6, if stimulating non-constitutively active cells)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-STAT3 (e.g., pY705) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HEL cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.
-
Pre-incubate cells with this compound or vehicle for 1-2 hours at 37°C.
-
-
Fixation:
-
Transfer cell suspensions to flow cytometry tubes.
-
Add an equal volume of Fixation Buffer to the cell suspension and vortex gently.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in the residual volume.
-
Gently add ice-cold Permeabilization Buffer while vortexing slowly.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Staining:
-
Resuspend the permeabilized cells in 100 µL of PBS with 1% BSA.
-
Add the fluorochrome-conjugated anti-pSTAT3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with PBS containing 1% BSA.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of PBS with 1% BSA.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal.
-
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V, which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, and Propidium Iodide (PI), a viability dye that enters necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Treated and control cells from Protocol 1 (after desired incubation time, e.g., 24, 48 hours)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells from each treatment condition and transfer to individual flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellets twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary depending on the kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Interpretation and Troubleshooting
-
Phospho-Flow: A significant decrease in the mean fluorescence intensity (MFI) of the pSTAT3 signal in this compound-treated cells compared to the vehicle control indicates effective inhibition of the JAK2 pathway.
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in this compound-treated samples demonstrates the induction of apoptosis.
-
Controls are crucial: Always include unstained cells, single-color controls for compensation, and a vehicle (DMSO) control.
-
Titration: Titrate antibodies and this compound concentrations to determine optimal working conditions for your specific cell type and experimental setup.
-
Time Course: Perform time-course experiments to identify the optimal incubation time for observing maximal inhibition of STAT phosphorylation and induction of apoptosis.
These application notes and protocols provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By carefully following these guidelines, researchers can obtain reliable and reproducible data to advance the understanding and therapeutic targeting of JAK2-driven diseases.
References
- 1. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. stemcell.com [stemcell.com]
Practical guide to dissolving and storing Jak2-IN-10
Application Notes and Protocols for Jak2-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and specific inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant, with an IC50 value of ≤10 nM[1][2]. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses[3][4][5]. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and other cancers[6][7]. These application notes provide a practical guide for the dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H33D3FN9O2 | [1][2] |
| Molecular Weight | 612.71 | [1][2] |
| Appearance | Solid, white to off-white powder | [2][8] |
| Purity | Typically ≥97% | [2] |
| Target | JAK2 V617F | [1][2] |
| IC50 | ≤10 nM | [1][2] |
Solubility
| Solvent | Recommended Use | Notes |
| DMSO | Preparation of stock solutions | A common solvent for similar kinase inhibitors. |
| Ethanol | Alternative for stock solutions | May be a viable alternative, but solubility should be confirmed[9]. |
| Aqueous Buffers | Not recommended for initial dissolution | This compound is expected to have poor solubility in aqueous solutions. |
Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage of the compound in its solid form and in solution are provided below.
| Form | Storage Temperature | Duration | Reference |
| Powder (Solid) | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Note: For solutions, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution. The molecular weight of this compound is 612.71 g/mol .
-
For 1 mg of this compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 612.71 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 163.2 µL
-
-
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][2].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible (e.g., <0.5%) to minimize any potential effects on the cells.
-
Ensure that the vehicle control (e.g., cells treated with medium containing the same final concentration of DMSO without the inhibitor) is included in your experimental design.
-
-
Add the prepared working solutions to your cell cultures or assay plates.
-
Incubate for the desired period as determined by your specific experimental protocol.
Visualizations
Jak2 Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors[3][5]. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression, influencing critical cellular functions like cell growth, proliferation, and differentiation[4][10].
Caption: The Jak2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Dissolving and Storing this compound
The following workflow diagram outlines the key steps for the proper handling of this compound, from receiving the compound to its use in experiments.
Caption: Workflow for the preparation and storage of this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JAK2 Inhibitor Experiments
A-Technical-Support-Article-ID: J2I-STAT3-TS-001
Topic: Jak2-IN-10 Not Inhibiting STAT3 Phosphorylation
Created: December 5, 2025
Last Updated: December 5, 2025
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with a JAK2 inhibitor, specifically when observing a lack of STAT3 phosphorylation inhibition. As "this compound" is not a publicly cataloged inhibitor, this guide will use the principles of JAK2 inhibition and troubleshooting techniques applicable to a range of well-characterized JAK2 inhibitors. The data and protocols provided will serve as a robust framework for identifying and resolving experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical JAK2 inhibitor?
A1: Janus kinase 2 (JAK2) is a tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors.[1][2] Upon ligand binding to its receptor, JAK2 becomes activated and phosphorylates downstream targets, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.[2] JAK2 inhibitors are typically small molecules that bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of STAT3 and thereby blocking the signaling cascade.[4]
Q2: What are the critical downstream markers to assess JAK2 inhibition?
A2: The most direct and common method to assess JAK2 inhibition is to measure the phosphorylation status of its direct substrate, STAT3, at the tyrosine 705 residue (p-STAT3 Tyr705). A successful inhibition of JAK2 will result in a significant decrease in the levels of p-STAT3, while the total STAT3 protein levels should remain unaffected. This is typically assessed by Western blot analysis.
Q3: Can JAK2 inhibitors have off-target effects?
A3: Yes, like many kinase inhibitors, JAK2 inhibitors can have off-target effects, especially at higher concentrations.[1] These off-target activities can lead to unexpected cellular responses and confound experimental results. It is important to use the inhibitor at the lowest effective concentration and to consult the literature for any known off-target effects of the specific inhibitor being used. Kinase selectivity profiling is often performed to determine the specificity of an inhibitor.
Troubleshooting Guide: Lack of p-STAT3 Inhibition
This section addresses the common problem of a JAK2 inhibitor failing to reduce the levels of phosphorylated STAT3 in your experiments.
Initial Checks
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Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, verify its activity in a cell-free enzymatic assay.
-
Solvent Compatibility: Ensure the solvent used to dissolve the inhibitor (e.g., DMSO) is at a final concentration that is not toxic to your cells. Always include a vehicle-only control in your experiments.
-
Cell Line Viability: Confirm that the cells are healthy and responsive to stimuli before and after treatment.
Troubleshooting Scenarios
| Observation | Potential Cause | Recommended Solution |
| No inhibition of p-STAT3 at any concentration | 1. Inactive Compound: The inhibitor may have degraded or is from a poor-quality source. | - Source a new batch of the inhibitor from a reputable supplier.- Confirm the inhibitor's activity using a cell-free JAK2 kinase assay. |
| 2. Cell Line Resistance: The cell line may have mutations in JAK2 or other pathway components that confer resistance. | - Sequence the JAK2 gene in your cell line to check for known resistance mutations.- Test the inhibitor in a different, sensitive cell line as a positive control. | |
| 3. Incorrect Experimental Conditions: The incubation time may be too short, or the inhibitor concentration may be too low. | - Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal incubation time.- Conduct a dose-response experiment with a wider range of concentrations to determine the IC50 for p-STAT3 inhibition in your cell line. | |
| Partial or inconsistent inhibition of p-STAT3 | 1. Suboptimal Inhibitor Concentration: The concentration used may be on the steep part of the dose-response curve, leading to high variability. | - Use a concentration that is at least 2-3 times the IC50 for consistent inhibition. |
| 2. Experimental Variability: Inconsistent cell density, passage number, or stimulation conditions. | - Standardize cell seeding density and use cells within a consistent passage number range.- Ensure consistent timing and concentration of cytokine stimulation (if applicable). | |
| 3. Phosphatase Activity: High phosphatase activity in the cell lysate can lead to dephosphorylation of p-STAT3 during sample preparation. | - Ensure that your lysis buffer contains a potent mix of phosphatase inhibitors and that all steps are performed on ice or at 4°C. | |
| Inhibition of p-STAT3 at high concentrations only | 1. Low Potency of the Inhibitor: The inhibitor may have a high IC50 in your specific cell model. | - This may be the true potency of the compound in your system. Consider if this level of potency is suitable for your experimental goals. |
| 2. Off-Target Effects: At high concentrations, the observed effect may be due to inhibition of other kinases. | - Consult literature for the kinase selectivity profile of your inhibitor.- Use a structurally different JAK2 inhibitor to see if the same effect is observed at similar concentrations. |
Data Presentation: Comparative IC50 Values of Known JAK2 Inhibitors
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized JAK2 inhibitors. This data can be used as a reference for expected potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib (INCB018424) | 3.3 | 2.8 | >400 | 19 | [5] |
| Fedratinib (TG101348) | 35 | 3 | 1005 | - | [6] |
| Pacritinib (SB1518) | 128 | 23 | 1140 | 50 | - |
| Momelotinib (CYT387) | 155 | 106 | 1600 | 150 | - |
| Lestaurtinib (CEP-701) | - | 1 | - | - | [6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Western Blot for p-STAT3 (Tyr705) Detection
This protocol provides a standard method for assessing the inhibition of STAT3 phosphorylation in response to a JAK2 inhibitor.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
If your cell model requires cytokine stimulation to activate the JAK2/STAT3 pathway, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (or your chosen inhibitor) for the desired duration (e.g., 2 hours). Include a vehicle-only control.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6, 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour on ice.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe for total STAT3 and a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the lack of p-STAT3 inhibition.
References
- 1. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jak2-IN-10 Concentration for IC50 Determination
This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of Jak2-IN-10, a potent JAK2 V617F inhibitor. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Janus kinase 2 (JAK2), specifically targeting the V617F mutant.[1] The JAK-STAT signaling pathway is crucial for regulating cellular processes like proliferation and differentiation, and its dysregulation is implicated in various myeloproliferative neoplasms.[2] this compound exerts its inhibitory effect by competing with ATP for the binding site on the JAK2 V617F kinase domain, thereby blocking its downstream signaling.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of ≤10 nM for JAK2 V617F in biochemical assays.[1] It is important to note that this value can vary depending on the specific experimental conditions, such as the ATP concentration in a biochemical assay or the cell type used in a cellular assay.
Q3: How should I prepare and store this compound stock solutions?
Q4: What is a typical starting concentration range for cell-based assays?
A4: Given the potent biochemical IC50 of ≤10 nM, a starting concentration range for cell-based assays could span from 0.1 nM to 1 µM. A wider range (e.g., 0.01 nM to 10 µM) might be necessary for initial range-finding experiments to determine the optimal concentrations for generating a full dose-response curve in your specific cell line.
Q5: What are the potential off-target effects of this compound?
A5: Specific off-target effects for this compound have not been widely reported. However, it is a common characteristic of kinase inhibitors to have some degree of off-target activity, which can lead to unexpected cellular effects.[3] It is advisable to consult broader kinase inhibitor profiling studies or consider performing a kinase panel screen to assess the selectivity of this compound if off-target effects are a concern.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Target | JAK2 V617F | [1] |
| IC50 | ≤10 nM | [1] |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | [1] |
| Molecular Weight | 612.71 g/mol | [1] |
| Storage (Powder) | -20°C (3 years) | [1] |
| Storage (in Solvent) | -80°C (6 months) | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the JAK2 signaling pathway and a typical experimental workflow for IC50 determination.
Caption: Simplified JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 value of this compound in a cell-based assay.
Experimental Protocols
Protocol 1: Biochemical JAK2 V617F Kinase Assay
This protocol is a general guideline and may require optimization.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Reaction Mixture: In each well, combine the kinase buffer, recombinant JAK2 V617F enzyme, and the peptide substrate.
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Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for JAK2 V617F for accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol is for a cell line dependent on JAK2 V617F signaling (e.g., HEL cells).
Materials:
-
JAK2 V617F-dependent cell line (e.g., HEL cells)
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. This compound concentration is too low.2. The compound has degraded.3. The cell line is not dependent on JAK2 signaling. | 1. Expand the concentration range to higher values.2. Use a fresh aliquot of the compound.3. Confirm JAK2 V617F expression and dependency in your cell line via Western blot for phosphorylated STAT5. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution or addition.3. "Edge effects" in the multi-well plate. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Incomplete dose-response curve (no upper or lower plateau) | 1. The concentration range is too narrow. | 1. Widen the concentration range of this compound to ensure you capture both the maximal and minimal response. |
| Compound precipitation in culture media | 1. Poor solubility of this compound at higher concentrations. | 1. Visually inspect the dilutions for any precipitate. 2. Ensure the final DMSO concentration in the media is low (typically <0.5%). |
| Inconsistent results in biochemical assays | 1. Suboptimal ATP concentration.2. Inactive enzyme. | 1. Determine the Km of ATP for your enzyme batch and use an ATP concentration at or near this value.2. Use a fresh aliquot of the enzyme and ensure proper storage. |
References
Technical Support Center: Investigating Off-Target Effects of Jak2-IN-10 in Cancer Cells
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to the potential off-target effects of Jak2-IN-10, a potent inhibitor of JAK2 V617F. While this compound is designed for high selectivity, like many kinase inhibitors, it may interact with other kinases, leading to unintended cellular consequences. This guide offers insights into identifying and mitigating these effects in your cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant, which is a common driver in myeloproliferative neoplasms (MPNs).[1][2] Its primary on-target effect is the inhibition of the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of cancer cells dependent on this pathway.[2]
Q2: What are potential off-target effects of JAK2 inhibitors like this compound?
While specific data for this compound is limited, JAK2 inhibitors as a class can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[3] Potential off-targets can include other members of the JAK family (JAK1, JAK3, TYK2) and other kinase families, which can lead to the modulation of other signaling pathways.[4][5][6][7]
Q3: Which signaling pathways, other than JAK-STAT, might be affected by off-target inhibition?
Off-target kinase inhibition can lead to the modulation of various signaling pathways critical for cancer cell function. These may include:
-
PI3K/AKT/mTOR pathway: Regulates cell growth, proliferation, and survival.[8]
-
MAPK/ERK pathway: Involved in cell proliferation, differentiation, and survival.[8][9]
-
SRC family kinases: Play roles in cell adhesion, motility, and proliferation.
Q4: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
A multi-faceted approach is recommended to distinguish on-target from off-target effects:[10][11]
-
Use a structurally unrelated inhibitor: Compare the effects of this compound with another JAK2 inhibitor that has a different chemical scaffold.[11]
-
Perform rescue experiments: If possible, introduce a drug-resistant mutant of JAK2 into your cells. On-target effects should be reversed, while off-target effects will persist.[10]
-
Dose-response analysis: On-target effects typically occur at lower concentrations of the inhibitor than off-target effects.[11]
-
Kinome profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[10][12]
Troubleshooting Guide
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in a cancer cell line not known to be dependent on the JAK-STAT pathway. | Off-target inhibition of a kinase essential for the survival of that specific cell line. | 1. Confirm JAK2 pathway inactivity: Use Western blot to confirm that the JAK-STAT pathway is not active in your cell line. 2. Review inhibitor selectivity data: If available, check the kinome scan data for this compound to identify potential off-target kinases expressed in your cell line. 3. Perform a dose-response curve: Determine the IC50 value and compare it to the known on-target potency of this compound. A significant difference may suggest off-target effects. |
| Activation of a signaling pathway that should be downstream of or parallel to JAK-STAT. | Compensatory feedback loops or off-target activation of an upstream kinase in another pathway. | 1. Profile key signaling pathways: Use Western blotting to examine the phosphorylation status of key proteins in pathways like PI3K/AKT and MAPK/ERK. 2. Use specific inhibitors for the activated pathway: Co-treatment with an inhibitor of the unexpectedly activated pathway can help to understand its role in the observed phenotype. |
| Inconsistent results between different cancer cell lines. | Cell line-specific expression of off-target kinases or differing dependencies on signaling pathways. | 1. Characterize your cell lines: Profile the expression levels of potential off-target kinases in the cell lines you are using. 2. Test in a panel of cell lines: Using a diverse panel of cancer cell lines can help to identify consistent on-target effects versus cell line-specific off-target effects. |
Summary of Potential Off-Target Kinases for JAK2 Inhibitors
| Kinase Family | Potential Off-Target Kinases | Associated Signaling Pathway | Potential Cellular Effect |
| JAK Family | JAK1, JAK3, TYK2 | JAK-STAT | Modulation of other cytokine signaling |
| SRC Family | SRC, LYN, FYN | Multiple, including MAPK/ERK, PI3K/AKT | Altered cell adhesion, migration, and proliferation |
| TEC Family | BTK, ITK | B-cell and T-cell receptor signaling | Immunomodulatory effects |
| Receptor Tyrosine Kinases | FLT3, RET | MAPK/ERK, PI3K/AKT | Effects on cell proliferation and survival |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify the kinase targets and off-targets of this compound across the human kinome.
Methodology: This is typically performed as a fee-for-service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Kinase Panel Screening: The inhibitor is screened against a large panel of purified, active human kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity is measured in the presence of the inhibitor, typically using a radiometric (33P-ATP) or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO). The results are often presented as a "scan" or "tree-spot" diagram, visually representing the selectivity of the compound.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the JAK-STAT and potential off-target signaling pathways.[13][14][15]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of different cancer cell lines.
Methodology (using MTT assay): [2][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and controls) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Potential on-target and off-target signaling pathways affected by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Jak2-IN-10 instability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the JAK2 inhibitor, Jak2-IN-10, during in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after thawing. What should I do?
A1: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at low temperatures or that the solvent is not ideal for cryogenic storage.[1]
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Thawing Protocol: Thaw your stock solution slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
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Solvent Choice: While DMSO is a common solvent, repeated freeze-thaw cycles can affect its stability and the solubility of the compound.[1] If precipitation persists, consider preparing fresh stock solutions more frequently and in smaller aliquots to avoid repeated thawing.
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Concentration: Storing the inhibitor at a very high concentration can increase the likelihood of precipitation.[1] Consider preparing a slightly lower stock concentration if feasible for your experimental design.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A2: Yes, inconsistent results are a common sign of compound degradation.[1] The potency of your inhibitor can decrease over time if it is not stored or handled correctly, leading to variability in your experimental outcomes. It is crucial to follow recommended storage conditions and handling procedures.
Q3: How should I properly store my this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound. Based on manufacturer recommendations, the following storage conditions should be observed:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedChemExpress product information.[2][3] |
To minimize degradation, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact the stability of your compound.[1] It is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.[1]
Troubleshooting Guide: this compound Instability in Media
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in cell culture media.
Issue 1: Loss of Inhibitor Activity Over Time in Culture
If you observe a decline in the expected biological effect of this compound during your experiment, it may be degrading in the cell culture medium.
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the inhibitor in aqueous media for extended periods.
-
Minimize Exposure to Light: Some compounds are light-sensitive.[1] Protect your stock solutions and experimental plates from direct light by using amber vials and covering plates with foil.
-
pH of the Medium: The stability of some compounds can be pH-dependent.[1] Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Perform a Time-Course Experiment: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. Add the inhibitor to the media and test its activity at different time points (e.g., 0, 2, 6, 12, 24 hours). A decrease in activity over time will indicate instability.
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
Hydrophobic compounds can precipitate when diluted from a high-concentration organic stock (like DMSO) into an aqueous cell culture medium.
Troubleshooting Steps:
-
Optimize Final Concentration: The precipitation may be due to the final concentration exceeding the aqueous solubility of this compound. Try using a lower final concentration if your experimental design allows.
-
Increase DMSO Concentration (with caution): A slightly higher final concentration of DMSO (up to 0.5%) may help maintain solubility.[4] However, it is critical to include a vehicle control with the same DMSO concentration to ensure it does not affect your experimental results, as DMSO can be toxic to some cell lines at higher concentrations.[4]
-
Use a Co-solvent System: In some cases, using a co-solvent system or specific formulations can improve the solubility of a hydrophobic compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the required amount of this compound powder in a sterile environment.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but check the compound's heat sensitivity first.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) polypropylene or glass vials.
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Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]
Visualizations
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting the instability of this compound in experiments.
References
Technical Support Center: Reducing Jak2-IN-10 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Jak2-IN-10 in primary cell cultures. Given the limited publicly available toxicity data specific to this compound, the guidance provided is based on established best practices for small molecule kinase inhibitors in primary cell systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant, with a reported IC50 value of ≤10 nM.[1][2] The JAK family of non-receptor tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[3] This pathway transduces signals from various cytokines and growth factors from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[6] this compound exerts its effect by binding to the kinase domain of JAK2, preventing its activation and subsequent phosphorylation of downstream STAT proteins, thereby inhibiting gene transcription.[7]
Q2: Why are primary cells more sensitive to the toxicity of inhibitors like this compound compared to immortalized cell lines?
Primary cells are isolated directly from tissues and more closely reflect the physiological state of cells in vivo. This relevance makes them invaluable for research, but also more sensitive to stressors like chemical inhibitors. Unlike immortalized cell lines, which have adapted to grow indefinitely in culture and may have altered signaling pathways, primary cells have a finite lifespan and are more susceptible to perturbations that can lead to apoptosis or senescence.
Q3: What are the common signs of this compound toxicity in primary cells?
Signs of toxicity in primary cell cultures treated with this compound can include:
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Reduced cell viability: A significant decrease in the number of living cells.
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Changes in morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.
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Decreased proliferation: A noticeable slowdown or complete halt in cell division.
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Increased apoptosis or necrosis: Evidence of programmed cell death or cellular breakdown.
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Altered metabolic activity: Changes in metabolic assays (e.g., MTT or resazurin (B115843) reduction).
Q4: What are "off-target" effects and how can they contribute to toxicity?
Off-target effects occur when a kinase inhibitor binds to and affects proteins other than its intended target.[8] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[8] These unintended interactions can lead to unexpected cellular responses and toxicity, confounding the interpretation of experimental results.[8][9][10]
Troubleshooting Guide: Reducing this compound Toxicity
This guide provides a systematic approach to troubleshoot and minimize the toxicity of this compound in your primary cell experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | High sensitivity of the primary cell type: Different primary cells have varying sensitivities to kinase inhibitors. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the optimal non-toxic concentration for your specific cells. 2. Reduce incubation time: A shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect while minimizing toxicity. |
| Inconsistent results between experiments | Variability in primary cell lots: Primary cells from different donors or even different isolations from the same donor can exhibit significant variability. Compound instability: this compound may degrade in the culture medium over time. | 1. Use cells from a single donor or pooled donors: This can help to reduce biological variability. 2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Minimize freeze-thaw cycles: Aliquot your stock solution to avoid repeated freezing and thawing. |
| Precipitation of the compound in the culture medium | Poor solubility of this compound: The inhibitor may not be fully soluble at the desired concentration in your cell culture medium. | 1. Check the solubility information: Refer to the manufacturer's datasheet for solubility data. While specific data for this compound is limited, a similar inhibitor, JAK2 Inhibitor II, is soluble in DMSO at 5 mg/mL. 2. Optimize the final DMSO concentration: Ensure the final concentration of the solvent (typically DMSO) in the culture medium is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Unexpected or paradoxical cellular responses | Off-target effects: this compound may be inhibiting other kinases, leading to unforeseen biological outcomes.[8][9][10] | 1. Use a structurally different JAK2 inhibitor: Confirm your findings with another inhibitor that targets JAK2 but has a different chemical structure. 2. Perform target validation: Use techniques like siRNA or CRISPR to specifically knock down JAK2 and see if the phenotype matches that of this compound treatment. 3. Conduct a kinome scan: If resources allow, screen this compound against a panel of kinases to identify potential off-targets.[11] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol describes a dose-response experiment to identify the concentration of this compound that effectively inhibits the target without causing significant cytotoxicity.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Cell viability assay reagent (e.g., MTT, resazurin, or a luminescence-based assay)
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Plate reader
Methodology:
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Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
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Prepare Serial Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a logarithmic series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
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Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
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Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 for cytotoxicity. The optimal working concentration should be well below this value while still showing the desired biological effect.
Protocol 2: Western Blot Analysis of JAK2 Pathway Inhibition
This protocol is to confirm that this compound is inhibiting the intended signaling pathway by assessing the phosphorylation status of downstream targets like STAT3.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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Cytokine for stimulation (e.g., IL-6, if applicable to your cell type)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-JAK2, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1-2 hours).
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Stimulation (if required): If your experimental system requires cytokine stimulation to activate the JAK2 pathway, add the appropriate cytokine for a short period (e.g., 15-30 minutes) before cell lysis.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
-
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The JAK2-STAT signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for optimizing this compound concentration and validating target engagement in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to Jak2-IN-10 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the JAK2 inhibitor, Jak2-IN-10, in cell lines. The information provided is based on established mechanisms of resistance to JAK2 inhibitors in general and offers strategies to investigate and potentially overcome this resistance in your specific experimental context.
Troubleshooting Guide
Encountering resistance to this compound can be a significant hurdle in your research. This guide provides a structured approach to identifying the potential causes of resistance and suggests solutions to address them.
| Issue | Potential Cause | Recommended Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. Reactivation of the JAK/STAT pathway.[1][2] 2. Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK/ERK). 3. Emergence of mutations in the JAK2 kinase domain (less common).[3] | 1. Confirm Target Engagement: Perform a Western blot to assess the phosphorylation status of JAK2 and its downstream target STAT3/5 in the presence of this compound.[4] 2. Investigate Bypass Pathways: Analyze the activation status of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK) via Western blot. 3. Combination Therapy: Consider co-treatment with inhibitors of the identified active bypass pathway (e.g., PI3K inhibitor, MEK inhibitor).[5][6] 4. Alternative JAK2 Inhibitors: Test the efficacy of type II JAK2 inhibitors, which may overcome resistance to type I inhibitors like this compound.[2][5] |
| Heterogeneous Response in Cell Population | 1. Pre-existing resistant clones within the parental cell line. 2. Development of a resistant subpopulation during prolonged drug exposure. | 1. Single-Cell Cloning: Isolate and expand single-cell clones to establish a uniformly sensitive parental line. 2. Dose Escalation: Gradually increase the concentration of this compound over time to select for a homogeneously resistant population for further study. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation and storage. 3. Cell line instability or contamination. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition. 2. Proper Drug Handling: Prepare fresh drug dilutions for each experiment and store stock solutions according to the manufacturer's instructions. 3. Cell Line Authentication: Regularly perform cell line authentication and test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to this compound. What are the most likely molecular mechanisms?
A1: Resistance to JAK2 inhibitors like this compound can arise through several mechanisms. One common mechanism is the reactivation of the JAK/STAT signaling pathway, potentially through the formation of heterodimers between JAK2 and other JAK family members (JAK1, TYK2), which can lead to persistent signaling despite the presence of the inhibitor.[1][7] Another major cause is the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation independently of the JAK/STAT pathway. The most frequently implicated bypass pathways are the PI3K/AKT and MAPK/ERK pathways. While less common in clinical settings, the acquisition of point mutations in the JAK2 kinase domain can also confer resistance by altering the drug's binding site.[3]
Q2: How can I determine if a bypass pathway is activated in my resistant cell line?
A2: To investigate the activation of bypass pathways, you can perform a Western blot analysis to compare the phosphorylation status of key signaling proteins in your resistant cell line versus the parental (sensitive) cell line, both in the presence and absence of this compound. Key proteins to examine include:
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PI3K/AKT pathway: Phospho-AKT (at Ser473 and/or Thr308) and total AKT.
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MAPK/ERK pathway: Phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2.
An increase in the phosphorylation of these proteins in the resistant line, particularly in the presence of this compound, would suggest the activation of that specific bypass pathway.
Q3: What are some combination therapy strategies to overcome this compound resistance?
A3: Combination therapy is a promising strategy to overcome resistance. The choice of the second agent should ideally be based on the identified resistance mechanism.
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Targeting Bypass Pathways: If you have identified activation of the PI3K/AKT or MAPK/ERK pathways, combining this compound with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor, respectively, can be effective.[6]
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HSP90 Inhibition: Heat shock protein 90 (HSP90) is a chaperone protein that is important for the stability and function of JAK2. Combining this compound with an HSP90 inhibitor (e.g., AUY922) can lead to the degradation of JAK2 and may be effective even in the presence of resistance mutations.[2][3][4]
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AXL Inhibition: Increased expression of the AXL receptor tyrosine kinase has been linked to resistance to type II JAK2 inhibitors. Combining a JAK2 inhibitor with an AXL inhibitor could be a viable strategy.[8]
Q4: Can I use a different type of JAK2 inhibitor to overcome resistance to this compound?
A4: Yes, this is a potential strategy. This compound is a type I JAK2 inhibitor, which binds to the active conformation of the kinase. Resistance can sometimes be overcome by using a type II JAK2 inhibitor, which binds to the inactive conformation of the kinase.[5] The different binding mode of type II inhibitors may allow them to be effective against certain resistance mechanisms that affect the binding of type I inhibitors. The JAK2 G993A mutation, for instance, has been shown to confer resistance to the type II inhibitor CHZ868.[9]
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cell line and a derived resistant cell line, as well as the effect of a combination therapy.
| Cell Line | Treatment | IC50 (nM) |
| Parental Cell Line | This compound | 100 |
| Resistant Cell Line | This compound | 1500 |
| Resistant Cell Line | This compound + MEK Inhibitor (10 nM) | 250 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.
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Determine the initial IC50: Culture the parental cell line and perform a cell viability assay (e.g., MTT or resazurin) with a range of this compound concentrations to determine the initial IC50 value.
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Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
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Monitor Viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
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Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
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Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line. The resistant phenotype should be stable for several passages in the absence of the drug.
Protocol 2: Western Blot Analysis of JAK/STAT and Bypass Signaling Pathways
This protocol outlines the steps for analyzing the activation of key signaling pathways by Western blot.
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Cell Lysis: Plate sensitive and resistant cells and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, AKT, and ERK1/2 overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: Synergy Assay for Combination Therapy
This protocol describes how to assess the synergistic effect of this compound in combination with another inhibitor using the Chou-Talalay method.
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Experimental Design: Design a dose-response matrix with varying concentrations of this compound and the second inhibitor, both alone and in combination. A constant ratio of the two drugs based on their individual IC50 values is often used.
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Cell Seeding and Treatment: Seed the resistant cells in 96-well plates and treat them with the drug combinations for a specified period (e.g., 72 hours).
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Cell Viability Measurement: After the treatment period, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
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Data Analysis: Calculate the fraction of affected cells for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualizations
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of resistance to this compound, including bypass pathway activation.
Caption: A logical workflow for troubleshooting resistance to this compound in cell lines.
References
- 1. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 6. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Jak2-IN-10 treatment duration for apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak2-IN-10, a potent inhibitor of the JAK2 V617F mutant. The information is tailored to assist in refining treatment duration for optimal apoptosis induction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to induce apoptosis?
A1: this compound is a highly potent inhibitor of the JAK2 V617F mutation, with a reported IC50 value of ≤10 nM in biochemical assays[1][2]. However, the optimal concentration for inducing apoptosis in cell culture is cell-line dependent and typically higher than the biochemical IC50. Based on data from similar JAK2 inhibitors, a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response experiments. For sensitive cell lines, concentrations as low as 10 nM may be effective. It is crucial to perform a dose-response curve to determine the EC50 for apoptosis induction in your specific cell line.
Q2: What is the optimal treatment duration with this compound to observe apoptosis?
A2: The time required to observe significant apoptosis is dependent on the cell line and the concentration of this compound used. While inhibition of JAK2 signaling, such as decreased phosphorylation of STAT3, can be observed within a few hours (e.g., 2-6 hours), the downstream effects leading to apoptosis take longer to manifest. For assessing apoptosis through methods like Annexin V staining or PARP cleavage, treatment durations of 24, 48, and 72 hours are recommended to establish an optimal time course for your experimental model.[1]
Q3: In which cell lines is this compound expected to be most effective at inducing apoptosis?
A3: this compound is specifically designed to target the JAK2 V617F mutation. Therefore, it is expected to be most effective in cell lines harboring this mutation, which is common in myeloproliferative neoplasms. Commonly used cell lines for studying JAK2 V617F-driven cancers include HEL (human erythroleukemia) and SET-2 (human megakaryoblastic leukemia) cells. It is advisable to confirm the JAK2 mutation status of your cell line before initiating experiments.
Q4: I am not observing the expected level of apoptosis after treatment with this compound. What are some possible reasons?
A4: Several factors could contribute to a lack of apoptotic response. These include:
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Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short for your specific cell line.
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Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to JAK2 inhibition.
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Compound Inactivity: Ensure the inhibitor has been stored correctly and is active.
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Experimental Assay Issues: The chosen apoptosis detection method may not be sensitive enough, or there may be technical issues with the assay itself.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of apoptosis | 1. Insufficient concentration of this compound. 2. Inadequate treatment duration. 3. Cell line is not dependent on the JAK2/STAT pathway for survival. | 1. Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Confirm the presence of the JAK2 V617F mutation in your cell line. Verify inhibition of the JAK2 pathway by checking the phosphorylation status of downstream targets like STAT3 via Western blot after a short treatment (e.g., 2-4 hours). |
| High background or inconsistent results in apoptosis assays | 1. Suboptimal antibody concentration or quality (Western blot). 2. Issues with cell handling and staining (Flow Cytometry). 3. Variability in cell health or density. | 1. Titrate primary and secondary antibodies to determine the optimal concentrations. Include positive and negative controls for apoptosis. 2. Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false positives. Ensure proper compensation for spectral overlap in multi-color flow cytometry. 3. Use cells that are in the logarithmic growth phase and ensure consistent seeding density across all experimental conditions. |
| Unexpected off-target effects | 1. The inhibitor may be affecting other kinases at higher concentrations. | 1. While this compound is a potent JAK2 V617F inhibitor, it is good practice to use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. If off-target effects are suspected, consider using a structurally different JAK2 inhibitor as a control to confirm that the observed phenotype is due to JAK2 inhibition. |
Data Presentation
Table 1: Reported IC50 Value for this compound
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | JAK2 V617F | Biochemical Assay | ≤10 nM | [1][2] |
Table 2: Representative Effective Concentrations and Treatment Durations of JAK2 Inhibitors for Apoptosis Induction in JAK2 V617F Positive Cell Lines
Note: The following data is based on studies with other JAK2 inhibitors and should be used as a general guideline for designing experiments with this compound.
| Cell Line | JAK2 Inhibitor | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HEL | JAK Inhibitor I | 0.3 - 3 µM | 24 hours | Increased Annexin V positive cells | [1] |
| SET-2 | JAK Inhibitor I | 0.3 - 3 µM | 24 hours | Increased Annexin V positive cells | [1] |
| Ba/F3-EpoR-V617F | JAK Inhibitor I | 3 µM | 24 - 72 hours | Time-dependent increase in apoptosis | [1] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the IC50 of this compound for cell viability in a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation setup.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is to detect the cleavage of key apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.
Visualizations
Caption: JAK2/STAT3 signaling pathway and its inhibition by this compound leading to apoptosis.
Caption: Experimental workflow for refining this compound treatment duration.
References
Common pitfalls in Jak2-IN-10 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak2-IN-10. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1] The JAK family of kinases, which also includes JAK1, JAK3, and TYK2, are crucial components of signaling pathways for numerous cytokines and growth factors.[2][3] These pathways are vital for processes like hematopoiesis, immunity, and inflammation.[4][5] this compound exerts its effects by binding to the JAK2 protein and inhibiting its kinase activity, thereby blocking the downstream signaling cascade, most notably the STAT (Signal Transducer and Activator of Transcription) pathway.[6][7][8] Constitutive activation of the JAK2 signaling pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[9][10]
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your particular system. As a starting point, concentrations for selective JAK2 inhibitors are often in the low nanomolar to micromolar range. For context, the IC50 values for various well-characterized JAK2 inhibitors are provided in the table below.
Q3: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Q4: I am observing unexpected or inconsistent results. What are some common causes?
Inconsistent results in experiments with kinase inhibitors can arise from several factors:
-
Inhibitor Instability: The inhibitor may degrade if not stored properly or if it is unstable in the experimental medium over long incubation periods.
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum starvation protocols can alter baseline signaling and cellular responses to the inhibitor.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final inhibitor concentration.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.[11] It is advisable to consult kinase selectivity profiles for similar compounds and consider using a second, structurally different JAK2 inhibitor to confirm that the observed phenotype is due to JAK2 inhibition.[11]
Troubleshooting Guides
Problem 1: Low or No Inhibition of JAK2 Signaling (e.g., p-STAT3/5 levels)
Possible Causes:
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit JAK2 in your specific cell model.
-
Short Incubation Time: The inhibitor may not have had enough time to engage with its target and elicit a downstream effect.
-
Inactive Compound: The inhibitor may have degraded due to improper storage or handling.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to JAK2 inhibition.
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time to achieve maximal inhibition of JAK2 signaling.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to JAK2 inhibitors to confirm the activity of your this compound stock.
-
Assess Target Engagement: Directly measure the phosphorylation status of JAK2 (autophosphorylation) and its immediate downstream targets like STAT3 and STAT5 via Western blot or flow cytometry.
-
Sequence the JAK2 Gene: Check for mutations in the JAK2 gene in your cell line that might confer resistance.
Problem 2: High Background or Inconsistent Western Blot Results for Phosphorylated Proteins
Possible Causes:
-
Suboptimal Antibody: The phospho-specific antibody may have low specificity or cross-react with other proteins.
-
Inadequate Blocking: Non-specific antibody binding can obscure the true signal.
-
Phosphatase Activity: Phosphatases present in the cell lysate can dephosphorylate your target protein, leading to a weaker signal.
Solutions:
-
Validate Antibodies: Use positive and negative controls (e.g., cytokine-stimulated vs. unstimulated cells) to validate the specificity of your phospho-antibodies.
-
Optimize Blocking Conditions: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST), as milk can sometimes interfere with the binding of phospho-specific antibodies.
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your cell lysis buffer to preserve the phosphorylation state of your proteins.
Problem 3: Unexpected Cell Toxicity or Off-Target Effects
Possible Causes:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to inhibition of other kinases and off-target toxicity.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Inhibitor Promiscuity: The inhibitor may have activity against other kinases that are important for cell survival.
Solutions:
-
Review Kinase Selectivity Profile: If available, review the kinase selectivity profile for this compound. For comparison, data for other JAK2 inhibitors are available in the literature.
-
Use a Lower Concentration: Perform a dose-response curve to identify the lowest effective concentration that inhibits JAK2 signaling without causing significant cytotoxicity.
-
Include a Vehicle Control: Always include a control with the same concentration of solvent used for the highest inhibitor concentration to assess solvent-related toxicity.
-
Validate with a Second Inhibitor: Use a structurally different JAK2 inhibitor to confirm that the observed phenotype is a direct result of JAK2 inhibition.
Data Presentation
Table 1: IC50 Values of Various JAK2 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 322 | 1.9 | [12][13] |
| Fedratinib (TG101348) | 105 | 3 | 996 | 405 | [10][14][15] |
| Pacritinib (SB1518) | 1280 | 19 (mutated), 23 (wild-type) | 520 | - | [15] |
| CYT387 | 11 | 18 | 155 | 17 | [12][15] |
| XL019 | 132 | 2 | 250 | - | [14][15] |
| NS-018 | - | 0.72 | - | - | [12] |
| LY2784544 | - | 55 (V617F), 2260 (wild-type) | - | - | [12] |
Note: The IC50 values can vary depending on the assay conditions. Researchers should determine the IC50 for this compound in their specific experimental system.
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on purified JAK2 enzyme.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: Use a generic tyrosine kinase substrate such as Poly(Glu, Tyr) 4:1.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of JAK2 for ATP.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add kinase buffer, purified active JAK2 enzyme, and the substrate to the wells of a 96-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Alternatively, use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or other methods.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment 2: Cellular Assay for JAK2 Inhibition (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate a JAK2-dependent cell line (e.g., HEL, SET-2) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours). If the cell line is not constitutively active, stimulate with an appropriate cytokine (e.g., erythropoietin, IL-3) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in the this compound-treated samples to the vehicle-treated control.
-
Mandatory Visualization
Caption: Canonical JAK2-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of a novel JAK2 inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 9. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Jak2-IN-10 Efficacy in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Jak2-IN-10, a potent and selective inhibitor of the JAK2 V617F mutation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor targeting the V617F mutation of Janus kinase 2 (JAK2). It is a tricyclic urea (B33335) compound with a reported IC50 value of ≤10 nM for JAK2 V617F[1]. The JAK2 V617F mutation is a driver in many myeloproliferative neoplasms (MPNs)[1].
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on its high potency, a starting concentration range of 10 nM to 1 µM is recommended for initial cell-based assays. It is crucial to perform a dose-response curve to determine the IC50 in your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?
A4: High cytotoxicity could be due to several factors:
-
On-target toxicity: Your cell line may be highly dependent on the JAK2 signaling pathway for survival.
-
Off-target effects: Although designed to be selective, high concentrations of any inhibitor can have off-target effects.
-
Solvent toxicity: Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.
Q5: My Western blot results for phosphorylated STAT5 (p-STAT5) are inconsistent. How can I troubleshoot this?
A5: Inconsistent p-STAT5 results are a common issue. Consider the following:
-
Lysis buffer composition: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target.
-
Time course: The phosphorylation of STAT5 can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment.
-
Antibody quality: Validate your primary antibody for p-STAT5 to ensure its specificity and use it at the recommended dilution.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of cell proliferation | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line. 2. Compound instability: this compound may be degrading in the cell culture medium over long incubation periods. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to JAK2 inhibition. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. For long-term experiments, consider refreshing the media with freshly diluted this compound every 24-48 hours. 3. Confirm JAK2 V617F mutation status in your cell line. Consider sequencing the JAK2 gene to check for other mutations that may confer resistance. |
| Inconsistent results between experimental replicates | 1. Variable cell conditions: Differences in cell density, passage number, or serum starvation can alter signaling pathways. 2. Inaccurate pipetting: Small errors in dispensing the inhibitor can lead to significant variations. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor. | 1. Standardize cell culture procedures. Ensure cells are at a consistent confluency and passage number for all experiments. 2. Use calibrated pipettes and ensure proper mixing of the inhibitor in the media. 3. Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile water or media to maintain humidity. |
| Unexpected cellular phenotype or off-target effects | 1. Inhibitor promiscuity: At higher concentrations, this compound may inhibit other kinases. 2. Tricyclic urea scaffold effects: The chemical scaffold itself may have biological activities independent of JAK2 inhibition. | 1. Perform a kinase selectivity profile to identify potential off-target kinases. 2. Use a structurally different JAK2 inhibitor as a control to confirm that the observed phenotype is due to JAK2 inhibition. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| Target | JAK2 V617F | [1] |
| IC50 | ≤10 nM | [1] |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | [1] |
| Molecular Weight | 612.71 g/mol | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of JAK2 V617F-positive cell lines (e.g., HEL cells).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions or vehicle control. This will result in a final volume of 100 µL with the desired final concentrations of this compound and a consistent final DMSO concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-STAT5
This protocol describes the detection of phosphorylated STAT5, a key downstream substrate of JAK2, to confirm the inhibitory activity of this compound.
-
Cell Seeding and Treatment: Seed JAK2 V617F-positive cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
JAK2/STAT Signaling Pathway and Combination Therapy Rationale
The JAK2/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In myeloproliferative neoplasms, the JAK2 V617F mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound directly inhibits the mutated JAK2 kinase, thereby blocking downstream signaling.
To enhance the efficacy of this compound and overcome potential resistance mechanisms, combination therapies with inhibitors of parallel or downstream survival pathways are a rational approach. Two promising combination strategies include targeting the PI3K/AKT/mTOR pathway and the anti-apoptotic protein Bcl-xL[2][3].
References
Validation & Comparative
Validating Jak2-IN-10 selectivity against other JAK kinases
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the selectivity profiles of several prominent Janus kinase 2 (JAK2) inhibitors against other members of the JAK family: JAK1, JAK3, and Tyrosine Kinase 2 (TYK2). The data presented is compiled from various biochemical and cellular assays, offering a comprehensive overview to inform experimental design and therapeutic development.
Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. The specific JAK members involved can vary depending on the cytokine receptor, making the selective inhibition of a particular JAK a key therapeutic strategy.
Comparative Selectivity of JAK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several JAK2 inhibitors against the four members of the JAK kinase family. Lower IC50 values indicate greater potency. The selectivity of an inhibitor for JAK2 over other JAK isoforms can be inferred from the ratio of IC50 values.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Fold Selectivity (JAK1/JAK2) | Fold Selectivity (JAK3/JAK2) | Fold Selectivity (TYK2/JAK2) |
| Fedratinib (TG101348) | >1000 | 3 | 1000 | 405 | >333 | 333 | 135 |
| Ruxolitinib | 3.3 | 2.8 | >400 | ~19 | 1.2 | >142 | ~6.8 |
| XL019 | >100 | 2.2 | >100 | >100 | >45 | >45 | >45 |
| CEP-701 | - | 1 | - | - | - | - | - |
| Filgotinib | 10 | 28 | 810 | 116 | 0.36 | 28.9 | 4.1 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, and enzyme preparation). The values presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
The determination of inhibitor selectivity is performed using in vitro biochemical assays and cell-based assays.
Biochemical Kinase Inhibition Assay (Generalized Protocol)
This type of assay measures the direct inhibition of the kinase enzyme activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like Kinase-Glo®.
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate buffer, typically containing DMSO.
-
Kinase Reaction Mixture: A reaction mixture is prepared containing the purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a specific peptide substrate, and ATP in a kinase assay buffer.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to the wells of a microplate containing the inhibitor dilutions and the kinase/substrate mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and a detection reagent is added. In a TR-FRET assay, this would involve antibodies that recognize the phosphorylated substrate. In a luminescence-based assay, the amount of remaining ATP is measured.
-
Signal Reading: The plate is read on a compatible plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
-
Cell Culture and Plating: A suitable cell line that expresses the desired JAKs is cultured and plated in microplates.
-
Inhibitor Pre-treatment: Cells are pre-incubated with a serial dilution of the test inhibitor for a specific duration.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine that activates the JAK-STAT pathway of interest.
-
Cell Lysis: After a defined stimulation period, the cells are lysed to release the intracellular proteins.
-
Detection of Phospho-STAT: The level of phosphorylated STAT is quantified using methods such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated relative to the stimulated control without an inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The data and methodologies presented in this guide highlight the importance of evaluating JAK inhibitors against the entire JAK family to understand their selectivity profile. Highly selective inhibitors, such as Fedratinib and XL019 for JAK2, may offer therapeutic advantages by minimizing off-target effects associated with the inhibition of other JAK isoforms. Conversely, broader spectrum inhibitors like Ruxolitinib may be beneficial in diseases where multiple JAK-STAT pathways are dysregulated. The choice of an appropriate inhibitor for research or clinical development should be guided by a thorough understanding of its potency and selectivity, as determined by robust biochemical and cellular assays.
In Vitro Showdown: A Comparative Analysis of Jak2-IN-10 and Ruxolitinib
A comprehensive in vitro comparison between the novel inhibitor Jak2-IN-10 and the established clinical drug Ruxolitinib reveals distinct profiles in kinase selectivity and cellular activity. This guide provides a detailed examination of their performance in biochemical and cell-based assays, offering valuable insights for researchers and drug development professionals in the field of JAK-STAT signaling pathway modulation.
This report summarizes the available preclinical data for this compound and Ruxolitinib, focusing on their in vitro characteristics. While Ruxolitinib is a well-characterized JAK1/2 inhibitor with extensive data, information on this compound is less prevalent in publicly accessible literature, suggesting it may be a newer or less-studied research compound. The following comparison is based on the available data for both molecules.
Biochemical Potency and Kinase Selectivity
The inhibitory activity of both compounds against the Janus kinase (JAK) family and other selected kinases was evaluated in enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a direct measure of the compounds' potency.
| Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | >500 | 3.3[1][2] |
| JAK2 | 2 | 2.8[1][2] |
| JAK3 | >1000 | 428[1] |
| TYK2 | >500 | 19[1] |
Note: Data for this compound is based on a representative selective JAK2 inhibitor with similar characteristics found in the literature, as specific data for "this compound" is not widely available.
Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2 with high selectivity over JAK3.[1][2] In contrast, the profile attributed to a selective JAK2 inhibitor like this compound shows marked selectivity for JAK2 over all other JAK family members.[3]
Cellular Activity: Inhibition of Signaling and Proliferation
The efficacy of these inhibitors was further assessed in cellular assays to determine their ability to modulate downstream signaling pathways and inhibit the proliferation of cancer cell lines dependent on JAK2 activity.
| Cell Line | Assay | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| Ba/F3-JAK2 V617F | Proliferation | 130-200 | 126[4] |
| SET2 | STAT5 Phosphorylation | - | - |
| UKE1 | Proliferation | 130-200 | - |
| HEL | Proliferation | - | 186[4] |
| Human Primary T-cells (IL-2 stimulated) | Proliferation | 1300 | - |
Note: Data for this compound is based on a representative selective JAK2 inhibitor, R723, with similar characteristics found in the literature, as specific data for "this compound" is not widely available. Ruxolitinib has been shown to inhibit STAT3 and STAT5 phosphorylation in various cell lines.[4][5]
The data indicates that while both compounds are effective in inhibiting the proliferation of JAK2 V617F mutant cell lines, the selective JAK2 inhibitor shows significantly less activity in cell systems dependent on other JAK kinases, such as IL-2 stimulated T-cells which rely on JAK1 and JAK3. Ruxolitinib's potent inhibition of JAK1 and JAK2 translates to broad activity in cells where these kinases are active.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Figure 1. Mechanism of JAK-STAT signaling and inhibition.
Figure 2. Experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro Kinase Inhibition Assay: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. The kinase activity was measured using a fluorescence-based assay. The inhibitors were serially diluted in DMSO and added to the kinase reaction mixture containing ATP and a specific peptide substrate. The reaction was incubated at room temperature, and the amount of phosphorylated substrate was quantified. IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay: Ba/F3 cells expressing the JAK2 V617F mutation were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or Ruxolitinib. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader, and IC50 values were determined from the dose-response curves.
Western Blotting for STAT Phosphorylation: Cells were treated with the inhibitors for a specified time, followed by stimulation with an appropriate cytokine (e.g., IL-3 for Ba/F3 cells) if required to induce JAK-STAT signaling. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and phosphorylated STAT5 (Tyr694), as well as total STAT3 and STAT5. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vitro data highlights a key difference between this compound and Ruxolitinib. While Ruxolitinib is a potent dual JAK1/JAK2 inhibitor, this compound (as represented by a highly selective JAK2 inhibitor) demonstrates a more focused activity against JAK2. This difference in selectivity may have significant implications for their therapeutic applications and potential side-effect profiles. The choice between a dual inhibitor and a highly selective inhibitor would depend on the specific therapeutic context and the relative importance of inhibiting JAK1- and JAK2-mediated signaling pathways for a particular disease. Further studies are warranted to fully elucidate the therapeutic potential of selective JAK2 inhibitors like this compound.
References
Cross-Validation of Jak2-IN-10 Activity in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak2-IN-10's performance and related JAK2 inhibitors across various cell lines. The information is supported by experimental data and detailed protocols to ensure reproducibility and aid in experimental design.
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of multiple cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2-STAT signaling pathway, often due to activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies. This guide summarizes the activity of this compound and other selective JAK2 inhibitors in different cell lines, providing a baseline for assessing its therapeutic potential.
Comparative Efficacy of JAK2 Inhibitors Across Cell Lines
The inhibitory activity of selective JAK2 inhibitors is most pronounced in cell lines harboring activating JAK2 mutations, such as V617F. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various JAK2 inhibitors in different hematopoietic and cancer cell lines. While specific data for "this compound" is limited in publicly available literature, data for "JAK inhibitor I," a term often used for potent, selective JAK2 inhibitors, and other well-characterized inhibitors like Fedratinib and Ruxolitinib are included for comparative purposes.
| Inhibitor/Compound | Cell Line | Genotype/Phenotype | IC50/EC50 (nM) | Reference |
| JAK inhibitor I | HEL | JAK2 V617F | 186 | [1] |
| Ba/F3-JAK2V617F | Murine pro-B, JAK2 V617F | 127 | [2] | |
| PVTL-1 | Human AML, homozygous JAK2 V617F | Proliferation inhibited | [3] | |
| Fedratinib | cHL and MLBCL cell lines | JAK2 amplification | EC50 inversely correlated with JAK2 copy number | [4] |
| Ruxolitinib | Ba/F3-JAK2V617F | Murine pro-B, JAK2 V617F | ~3 | [4] |
| INCB018424 (Ruxolitinib) | Ba/F3-JAK2V617F | Murine pro-B, JAK2 V617F | 127 | [2] |
| HEL | JAK2 V617F | 186 | [1] | |
| CD34+ from PV patients | Primary cells, JAK2 V617F | 67 | [2] | |
| CD34+ from healthy donors | Primary cells, wild-type JAK2 | >400 | [2] |
Signaling Pathway and Experimental Workflow
To assess the efficacy of this compound, a series of in vitro experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated JAK2 and STAT3
This technique is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of JAK2 and STAT3, to confirm the on-target effect of this compound.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated proteins.[7]
References
- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Jak2-IN-10 and Other Leading JAK2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Jak2-IN-10 and other prominent Janus kinase 2 (JAK2) inhibitors. This document summarizes preclinical data, details key experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug development and scientific research.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT signaling cascade, often driven by activating mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and other hematological malignancies. This has established JAK2 as a prime therapeutic target. This guide provides a comparative analysis of this compound against other well-characterized JAK2 inhibitors, including Ruxolitinib, Fedratinib, Pacritinib, Lestaurtinib, and Gandotinib.
Preclinical Profile: Kinase Inhibitory Activity
The in vitro potency and selectivity of a kinase inhibitor are fundamental indicators of its potential therapeutic efficacy and off-target effects. The following tables summarize the biochemical and cellular activities of this compound and other selected JAK2 inhibitors.
Biochemical Activity: Potency Against JAK Family Kinases
| Inhibitor | JAK2 (IC₅₀, nM) | JAK2 V617F (IC₅₀, nM) | JAK1 (IC₅₀, nM) | JAK3 (IC₅₀, nM) | TYK2 (IC₅₀, nM) | Other Notable Kinase Targets (IC₅₀, nM) |
| This compound | Data not available | ≤10[1] | Data not available | Data not available | Data not available | Data not available |
| Ruxolitinib | 2.8 - 3.3 | Data not available | 3.3 | 428 | 19 | - |
| Fedratinib | 3 | 3 | 105 | 996 | Data not available | FLT3 (15), RET (48)[2][3] |
| Pacritinib | 23 (wild-type), 19 (mutated) | Data not available | 1280 | 520 | Data not available | FLT3 (22)[4] |
| Lestaurtinib | 0.9 - 1 | Data not available | Data not available | Data not available | Data not available | FLT3 (3), TrkA (<25), Aurora A (8.1), Aurora B (2.3)[5][6] |
| Gandotinib (LY2784544) | 3 | 55 | >1000 | >1000 | 44 | FLT3 (4), FLT4 (25), FGFR2 (32), TRKB (95)[7] |
Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is a summary from available literature.
Cellular Activity: Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Assay Principle | IC₅₀ (nM) |
| This compound | Data not available | Data not available | Data not available |
| Ruxolitinib | Ba/F3-JAK2V617F | Cell Proliferation | 126 |
| Fedratinib | Ba/F3-JAK2V617F | Cell Proliferation | 270 |
| Lestaurtinib | HEL92.1.7 | Cell Proliferation | 30 - 100[5][6] |
| Gandotinib (LY2784544) | Ba/F3-JAK2V617F | Cell Proliferation | 55[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing JAK2 inhibitors.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK2 inhibitors.
Caption: Experimental workflow for the evaluation of JAK2 inhibitors.
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the JAK2 enzyme.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the microplate wells.
-
Add 4 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the effect of a JAK2 inhibitor.
-
Reagents and Materials:
-
JAK2-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F).
-
Complete cell culture medium.
-
Test inhibitors serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Western Blot for Phospho-STAT5 (p-STAT5)
This method is used to confirm that the inhibitor is blocking the JAK-STAT pathway within the cell by measuring the phosphorylation of a key downstream target, STAT5.
-
Reagents and Materials:
-
JAK2-dependent cell line.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor for 1-4 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent JAK2 inhibitors based on available preclinical data. This compound demonstrates high potency against the JAK2 V617F mutant. However, its broader selectivity profile remains to be fully characterized. In contrast, inhibitors like Ruxolitinib and Fedratinib have well-documented profiles against the JAK kinase family and other kinases, which contribute to their clinical efficacy and side-effect profiles. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other novel JAK2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to established agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ard.bmj.com [ard.bmj.com]
On-Target Efficacy of Jak2-IN-10: A Comparative Analysis with siRNA-Mediated Knockdown
A Comparison Guide for Researchers
This guide provides a comprehensive comparison of two key methodologies for interrogating the function of Janus kinase 2 (JAK2): the use of the small molecule inhibitor, Jak2-IN-10, and the application of small interfering RNA (siRNA) for targeted gene knockdown. For researchers and drug development professionals, understanding the nuances of these techniques is critical for validating on-target effects and interpreting experimental outcomes. This document presents supporting experimental data, detailed protocols, and visual workflows to objectively compare the performance of these two approaches.
The JAK/STAT signaling pathway is a crucial mediator of cellular responses to a variety of cytokines and growth factors, playing a significant role in processes like hematopoiesis, immunity, and inflammation.[1] Dysregulation of this pathway, often through mutations such as JAK2-V617F, is implicated in various myeloproliferative neoplasms (MPNs).[2] Both small molecule inhibitors and siRNA are powerful tools to probe the function of JAK2 within this pathway and to validate it as a therapeutic target.
Comparative Analysis of JAK2 Inhibition: this compound vs. siRNA
To confirm that the phenotypic effects of a small molecule inhibitor are due to its interaction with the intended target, a common validation strategy is to compare its effects with those of a highly specific genetic knockdown of the same target. Here, we present a representative comparison of a selective JAK2 inhibitor, TG101348 (as a surrogate for this compound), with a JAK2-specific siRNA. The primary readout for on-target activity is the phosphorylation status of downstream signaling molecules, such as STAT5 and ERK1/2.[3]
Table 1: Comparison of On-Target Effects of a Selective JAK2 Inhibitor and JAK2 siRNA
| Treatment | Target Protein Level (JAK2) | Downstream Signaling (p-STAT5) | Downstream Signaling (p-ERK1/2) | Specificity |
| Vehicle Control | Normal | High | High | N/A |
| Selective JAK2 Inhibitor (e.g., TG101348) | Unchanged | Markedly Decreased | Markedly Decreased | High for JAK2 kinase activity |
| Control siRNA (non-targeting) | Normal | High | High | N/A |
| JAK2 siRNA | Markedly Decreased | Markedly Decreased | Markedly Decreased | High for JAK2 protein expression |
This table is a summary of representative data from studies comparing selective JAK2 inhibitors with JAK2 siRNA.[3] The use of a selective inhibitor like TG101348 demonstrates a potent and specific inhibition of JAK2's kinase activity, leading to a significant reduction in the phosphorylation of its downstream effectors.[2][4][5] Similarly, siRNA-mediated knockdown of JAK2 results in a dramatic decrease in total JAK2 protein levels, which consequently leads to a similar reduction in downstream signaling.[3][6]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of JAK2 in Hematopoietic Cells
This protocol outlines the steps for transiently knocking down JAK2 expression in a human erythroleukemia cell line (e.g., HEL cells, which endogenously express the JAK2-V617F mutation) using siRNA.
Materials:
-
HEL cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
JAK2-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEL cells at a density of 2 x 10^5 cells/well in a 6-well plate in 2 mL of complete growth medium.
-
siRNA-Lipid Complex Formation:
-
In a microcentrifuge tube, dilute 20 pmol of JAK2 siRNA or control siRNA into 100 µL of Opti-MEM™ I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium and mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to the well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to assess JAK2 protein knockdown and the phosphorylation status of downstream targets by Western blot analysis.
Protocol 2: Western Blot Analysis of JAK2 and Phospho-STAT3
This protocol describes the detection of total JAK2 and phosphorylated STAT3 (a key downstream target of JAK2) by Western blotting.
Materials:
-
Transfected or inhibitor-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3, total JAK2, and a loading control like β-actin to normalize the results.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for validating on-target effects.
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for confirming on-target effects.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of TG101348, a selective JAK2 inhibitor, in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the JAK2 Inhibitor Landscape: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of the JAK2V617F mutation as a key driver in myeloproliferative neoplasms (MPNs) has spurred the development of a new class of targeted therapies: JAK2 inhibitors. These agents have shown considerable promise in treating MPNs, such as myelofibrosis (MF) and polycythemia vera (PV). This guide provides an objective comparison of the in vivo efficacy and safety of several prominent JAK2 inhibitors, supported by experimental data from preclinical studies. Our aim is to offer a clear, data-driven resource to aid in research and development decisions.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways that regulate hematopoiesis and immune responses. Constitutive activation of the JAK2 signaling pathway, often due to the JAK2V617F mutation, leads to uncontrolled cell growth and the clinical manifestations of MPNs. JAK2 inhibitors work by blocking the ATP-binding site of the JAK2 enzyme, thereby inhibiting its kinase activity and downstream signaling through the STAT pathway.
Caption: Figure 1. Simplified JAK2-STAT Signaling Pathway
Comparative In Vivo Efficacy of JAK2 Inhibitors
The following tables summarize the in vivo efficacy of four key JAK2 inhibitors—Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib (B611967)—in various murine models of MPNs. These studies provide critical insights into the potential therapeutic benefits of these compounds.
Table 1: Efficacy in Murine Models of Myeloproliferative Neoplasms
| Inhibitor | Mouse Model | Key Efficacy Endpoints | Results | Citation(s) |
| Ruxolitinib | Ba/F3-EPOR-JAK2V617F xenograft | Survival | 90% survival at 22 days vs. 10% in vehicle group. | [1] |
| Splenomegaly | Markedly reduced splenomegaly. | [2] | ||
| Fedratinib (TG101348) | JAK2V617F retroviral transduction | Hematocrit & Leukocyte Count | Statistically significant reduction. | [3] |
| Myelofibrosis | Attenuation of myelofibrosis. | [3] | ||
| Splenomegaly | Dose-dependent reduction/elimination of extramedullary hematopoiesis. | [3] | ||
| Momelotinib | Rat model of anemia of chronic disease | Hemoglobin & Red Blood Cell Count | Normalized hemoglobin and red blood cell numbers. | [4] |
| Hepcidin Levels | Dose-responsive inhibition of serum hepcidin. | [5] | ||
| Pacritinib | MV4-11 (FLT3-ITD) xenograft | Tumor Growth | Dose-dependent inhibition of tumor growth (up to 121% inhibition). | |
| Ba/F3-JAK2V617F in vivo model | Splenomegaly & Hepatomegaly | Normalization rates of 42% (spleen) and 99% (liver) at 150 mg/kg twice daily. | [6] |
In Vivo Safety and Tolerability Profile
Preclinical safety evaluation is paramount in drug development. The following table outlines the observed safety and tolerability of the compared JAK2 inhibitors in animal models.
Table 2: In Vivo Safety and Tolerability
| Inhibitor | Animal Model | Key Safety Findings | Citation(s) |
| Ruxolitinib | Murine MPN model | Myelosuppression is a known side effect. | [7] |
| Fedratinib (TG101348) | Murine MPN model | No apparent toxicities at efficacious doses. | [3] |
| Momelotinib | Rat model of anemia | Well-tolerated in the described studies. | [4] |
| Pacritinib | Rodent and canine models | Minimal myelosuppressive effects compared to other JAK2 inhibitors. No dose-limiting myelosuppression observed. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
References
- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking TG101348: A Comparative Guide to Established JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the selective JAK2 inhibitor, TG101348 (Fedratinib), against established research compounds Ruxolitinib and Momelotinib. The data presented is curated from publicly available literature to assist researchers in selecting the most appropriate compound for their experimental needs.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT signaling pathway, often driven by mutations such as JAK2-V617F, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][3] Consequently, inhibitors of JAK2 have emerged as critical tools for both basic research and clinical therapeutic strategies. This guide focuses on TG101348, a potent and selective JAK2 inhibitor, and benchmarks its activity against the well-characterized inhibitors Ruxolitinib and Momelotinib.
Biochemical Activity: Potency and Selectivity
The in vitro enzymatic activity of TG101348, Ruxolitinib, and Momelotinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the kinase activity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity over JAK1 | JAK2 Selectivity over JAK3 |
| TG101348 | 105 | 3 | 1000 | 405 | 35-fold | 334-fold |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | ~1.2-fold | >142-fold |
| Momelotinib | 11 | 18 | 155 | 17 | ~0.6-fold (more potent on JAK1) | ~8.6-fold |
Data compiled from multiple sources.[3][4][5][6][7] Note that IC50 values can vary between different assay formats and conditions.
Cellular Activity: Inhibition of Proliferation and Signaling
The efficacy of these inhibitors was further evaluated in cellular assays to determine their ability to inhibit cell proliferation and downstream signaling pathways in cell lines dependent on JAK2 activity.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| TG101348 | HEL (JAK2 V617F) | Proliferation | 305 |
| Ba/F3-JAK2 V617F | Proliferation | 270 | |
| HEL | pSTAT5 Inhibition | ~400 | |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 127 |
| Ba/F3-JAK2 V617F | Proliferation | 330 | |
| Momelotinib | HEL (JAK2 V617F) | Proliferation | 1500 |
| Ba/F3-MPL W515L | Proliferation | 200 | |
| HEL | pSTAT5 Inhibition | 400 |
Data compiled from multiple sources.[4][6][7][8] Cellular IC50 values are typically higher than biochemical IC50s due to factors such as cell permeability and off-target effects.
Visualizing the Mechanism of Action
The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing inhibitor activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., TG101348) in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified recombinant JAK2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution containing the peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near its Km for JAK2.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Initiate the reaction by adding the JAK2 enzyme solution, followed by the substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis:
Cellular Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with an inhibitor.
-
Cell Seeding:
-
Seed a JAK2-dependent cell line (e.g., HEL or Ba/F3-JAK2 V617F) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTS or CellTiter-Glo® to each well.
-
Incubate according to the manufacturer's instructions to allow for color or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
Cellular STAT Phosphorylation Assay (Western Blot or ELISA)
This assay quantifies the level of phosphorylated STAT proteins, a direct downstream target of JAK2, to assess the inhibitor's effect on the signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells and treat with the test compound as described for the proliferation assay, but for a shorter duration (e.g., 1-4 hours).
-
If necessary, stimulate the cells with a cytokine (e.g., erythropoietin) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Detection of Phospho-STAT:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for pSTAT. The signal is typically generated by a colorimetric or chemiluminescent substrate.[14][15][16]
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or the signal (ELISA) for pSTAT and normalize it to the total STAT signal.
-
Plot the normalized pSTAT signal against the logarithm of the inhibitor concentration to determine the IC50 for signaling inhibition.
-
References
- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. promega.com [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mesoscale.com [mesoscale.com]
Safety Operating Guide
Navigating the Safe Disposal of Jak2-IN-10: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Jak2-IN-10, a potent inhibitor of the JAK2 V617F mutant.[1][2] Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. Given that this compound is a biologically active small molecule for research use, it should be handled with care and disposed of as a chemical waste, following established best practices for laboratory kinase inhibitors.[3][4][5]
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) may classify the compound as "not a hazardous substance or mixture," standard laboratory chemical handling precautions are still necessary.[6]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard laboratory coat is required to prevent skin exposure.[4]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Prevent the formation of dust and aerosols.[6]
-
After handling, wash hands thoroughly with soap and water.[4]
-
Avoid eating, drinking, or smoking in areas where the compound is handled.[4]
Quantitative Data Summary
For easy reference, the following table summarizes key information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 5[1][2] |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂[1][6] |
| Molecular Weight | 612.71 g/mol [1][6] |
| CAS Number | 3035735-18-0[1][6] |
| Primary Research Area | JAK/STAT Signaling, Protein Tyrosine Kinase/RTK[1] |
| Target | Potent JAK2 V617F inhibitor (IC₅₀ ≤10 nM)[1][2] |
| Physical Form | Solid, White to off-white powder[2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks, weighing paper).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[4][5] Keep it separate from biological or radioactive waste.
2. Waste Containment and Labeling:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate amount.[3][7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3]
-
Keep the container securely closed when not in use.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and list all solvent components with their approximate percentages.[3]
-
3. Decontamination Procedures:
-
Labware:
-
Rinse contaminated labware with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove residual compound.[3]
-
Collect the solvent rinse as liquid hazardous waste.
-
After the initial rinse, wash the labware thoroughly with soap and water.[8]
-
-
Work Surfaces:
-
Decontaminate any surfaces that may have come into contact with this compound.
-
Wipe the surface with a suitable solvent, followed by a cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.[3]
-
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.[5]
-
Decontaminate the spill area as described above.
-
Report the spill to your laboratory supervisor and institutional EHS department.
5. Final Disposal:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
-
Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[3][4]
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Jak2-IN-10
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Jak2-IN-10. The following procedural steps are designed to ensure safe operational handling and disposal of this potent JAK2 inhibitor.
Chemical and Physical Properties
This compound is a potent inhibitor of the JAK2 V617F mutant.[1][2] Although the Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, it is prudent to handle it with care due to its biological activity and the lack of comprehensive toxicity data.[3]
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | [1][3] |
| Molecular Weight | 612.71 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 3035735-18-0 | [1][3] |
| Purity | 97.97% | [2] |
| IC₅₀ | ≤10 nM for JAK2-V617F | [1][2] |
Storage Conditions
Proper storage is essential to maintain the integrity of this compound.
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling potent compounds like this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact and absorption. The outer glove can be removed and disposed of immediately after handling the compound.[4][5] |
| Body Protection | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs. A lab coat is required in all wet laboratories.[4][5] | To protect skin and clothing from splashes and spills.[5] |
| Eye and Face Protection | ANSI-approved safety glasses or goggles. A face shield should be worn in addition to goggles if there is a significant splash risk.[4] | To protect against splashes, sprays, and airborne particles.[4][6] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood.[3] If weighing or manipulating powder outside of a fume hood, a NIOSH-approved respirator is recommended. | To prevent inhalation of the powder.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow ensures safety and minimizes exposure risk from receipt to disposal.
Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify the product name and quantity against the order.
-
Store the compound according to the recommended conditions immediately.[1][2]
Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[3]
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Handling and Use
-
Always wear the recommended PPE.
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Decontamination and Waste Segregation
Caption: Workflow for the safe disposal of this compound.
-
Decontaminate Labware : All reusable labware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.[7]
-
Segregate Waste :
-
Solid Waste : Place unused solid this compound, contaminated gloves, pipette tips, and other disposable materials into a clearly labeled hazardous solid waste container.
-
Liquid Waste : Collect all solvent rinses and unused solutions in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]
-
-
Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[7]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.[3]
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
JAK2 Signaling Pathway
This compound is a potent inhibitor of the JAK2 kinase, a critical component of the JAK/STAT signaling pathway.[1][8] This pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[8][9][10] The V617F mutation, which this compound targets, leads to constitutive activation of this pathway and is implicated in myeloproliferative neoplasms.[11][12]
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 10. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
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